Gne-617
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVXQQZLHVEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-617: A Deep Dive into its Mechanism of Action as a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNE-617 is a potent and selective, orally bioavailable small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis.[1][2][3] Its mechanism of action centers on the depletion of cellular NAD pools, a critical coenzyme for numerous cellular processes, thereby leading to cancer cell death.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of the NAD Salvage Pathway
The primary mechanism of action of this compound is its competitive inhibition of NAMPT.[4][5] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM) back into NAD.[6][7] In many cancer cells, this salvage pathway is the predominant source of NAD, making them particularly vulnerable to NAMPT inhibition.[6][7]
By inhibiting NAMPT, this compound leads to a rapid and sustained depletion of intracellular NAD levels.[1][8] This has several downstream consequences:
-
Metabolic Crisis: NAD is an essential cofactor for numerous metabolic enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Its depletion disrupts these central metabolic pathways, leading to a sharp decrease in ATP production.[1]
-
Impaired DNA Repair: NAD is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD levels impair PARP activity, leading to an accumulation of DNA damage.
-
Cell Cycle Arrest and Cell Death: The combination of metabolic collapse and accumulated DNA damage triggers cell cycle arrest and ultimately leads to cell death.[1][8] Studies have shown that this compound induces a form of necrosis-like cell death termed oncosis-blister cell death (oncosis-BCD), characterized by plasma membrane swelling and the formation of organelle-free blisters.[1]
The cellular response to this compound is depicted in the following signaling pathway:
The Role of NAPRT1 and Nicotinic Acid Rescue
An alternative pathway for NAD synthesis, the Preiss-Handler pathway, utilizes nicotinic acid (NA) as a precursor and is dependent on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).[6][7] The expression and activity of NAPRT1 can significantly influence the sensitivity of cancer cells to this compound.
-
NAPRT1-Deficient Tumors: Tumors that lack or have low expression of NAPRT1 are entirely dependent on the NAMPT-mediated salvage pathway for NAD synthesis. These tumors are highly sensitive to this compound.[4][6]
-
NAPRT1-Proficient Tumors: Tumors that express functional NAPRT1 can utilize exogenous NA to synthesize NAD, thereby bypassing the NAMPT blockade by this compound.[9][10] This forms the basis of a potential therapeutic strategy where co-administration of NA could protect normal tissues (which generally express NAPRT1) from the toxic effects of this compound, while NAPRT1-deficient tumors would remain sensitive.[6][7]
However, in vivo studies have shown that co-administration of NA can rescue the anti-tumor effects of this compound even in some NAPRT1-deficient tumor models.[4][9] This is thought to be due to the host (mouse) liver converting NA to NAM, which then circulates and can be taken up by the tumor, competitively overcoming the this compound-mediated inhibition of NAMPT.[6]
The interplay between the two NAD synthesis pathways is illustrated below:
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| Biochemical IC₅₀ | 5 nM | Purified human NAMPT | [4][5][8] |
| Cellular EC₅₀ | 0.54 - 4.69 nM | NAPRT1-deficient and proficient cell lines | [5] |
| Anti-proliferative IC₅₀ | 1.8 nM | U251 (glioblastoma) | [5] |
| 2.1 nM | HT1080 (fibrosarcoma) | [5] | |
| 2.7 nM | PC3 (prostate cancer) | [5] | |
| 7.4 nM | MiaPaCa2 (pancreatic cancer) | [5] | |
| 2.0 nM | HCT116 (colorectal cancer) | [5] | |
| NAD Depletion (t₁/₂) | 6.5 - 12.5 hours | Panel of six cancer cell lines (200 nM this compound) | [8] |
| NAD Depletion (>95%) | 25 - 39 hours | Various cell lines | [1] |
| ATP Depletion (>95%) | 41 - 76 hours | Various cell lines | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (NAPRT1-proficient) | 10 mg/kg, twice daily | 119% (without NA), 4% (with NA) | [9] |
| MiaPaCa-2 (NAPRT1-deficient) | Not specified | 77% (without NA), 2% (with NA) | [4] |
| HT-1080 (NAPRT1-deficient) | 30 mg/kg, once daily for 7 days | Significant tumor regression | [1][11] |
| PC3 (NAPRT1-deficient) | 30 mg/kg, once daily for 7 days | Significant tumor regression | [1][11] |
| U251 (glioblastoma) | Not specified | Significant antitumor effects | [5] |
| Colo-205 (colorectal) | 15 mg/kg, twice daily | 57% | [12] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Plasma Clearance | Reference |
| Mouse | 29.7% | 36.4 mL/min/kg | [12] |
| Rat | 33.9% | 19.3 mL/min/kg | [12] |
| Dog | 65.2% | 4.62 mL/min/kg | [12] |
| Monkey | 29.4% | 9.14 mL/min/kg | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the NAMPT enzyme.[13]
Methodology:
-
Recombinant human NAMPT enzyme is incubated with a serial dilution of this compound in an assay buffer.[13]
-
The enzymatic reaction is initiated by adding the substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).[13]
-
The reaction is allowed to proceed for a defined period at 37°C.[13]
-
The reaction product, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT.[13]
-
The amount of NAD+ produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.[13]
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[13]
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the viability of cancer cell lines.[13]
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.[13]
-
The cells are then treated with a range of concentrations of this compound.[13]
-
After a 72-96 hour incubation period, cell viability is assessed using a metabolic assay such as MTT, XTT, or CyQuant, which measures the metabolic activity of viable cells.[8][9][13]
-
The absorbance or fluorescence is measured using a plate reader.[13]
-
EC₅₀ values are determined by plotting the percentage of cell viability against the drug concentration.[13]
Intracellular NAD+ Measurement
Objective: To quantify the levels of intracellular NAD+ following treatment with this compound.[13]
Methodology:
-
Cancer cells are treated with this compound for various time points.[13]
-
After treatment, the cells are harvested, and metabolites are extracted, typically using a cold methanol-based solution.[13]
-
The cell extracts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][13]
-
NAD+ is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.[13]
-
The NAD+ levels are normalized to the total protein concentration or cell number.[13]
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.[13]
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.[13]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[13]
-
This compound is administered to the treatment groups, typically orally, according to a specific dosing schedule. The control group receives a vehicle.[13]
-
Tumor volume and body weight are measured regularly throughout the study.[13]
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring NAD levels.[4]
The general workflow for the preclinical evaluation of NAMPT inhibitors like this compound is as follows:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound [myskinrecipes.com]
- 3. adooq.com [adooq.com]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
GNE-617: A Technical Guide to a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-617, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This compound has been a subject of significant preclinical research in oncology due to its ability to disrupt cellular metabolism in cancer cells, which are often highly dependent on the NAMPT-mediated NAD+ salvage pathway for their survival and proliferation.[1][2][3][4]
Core Mechanism of Action: NAD+ Depletion
This compound exerts its anti-tumor effects by competitively inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[3][5][6] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism (ATP production), DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][6][7] By blocking NAMPT, this compound leads to a rapid depletion of intracellular NAD+ pools, precipitating an energy crisis and inducing apoptotic cell death in cancer cells.[5][8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| HCT-116 | Colorectal | NAD Reduction | 0.54 | [9] |
| Colo205 | Colorectal | - | - | [5] |
| Calu6 | Non-Small Cell Lung | - | - | [5] |
| PC3 | Prostate | NAD Reduction | 2.7 | [5][10] |
| HT-1080 | Fibrosarcoma | NAD Reduction | 2.1 | [5][10] |
| MiaPaCa-2 | Pancreatic | NAD Reduction | 7.4 | [5][10] |
| U251 | Glioblastoma | Cell Viability | 1.8 | [10] |
| A549 | Non-Small Cell Lung | NAMPT Inhibition | 18.9 | [11] |
| Biochemical Assay | - | NAMPT Inhibition | 5 | [5][11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| HCT-116 | Colorectal | 15 mg/kg, twice daily | 87 | [9] |
| MiaPaCa-2 | Pancreatic | 10 mg/kg, twice daily | 91 | [9] |
| PC3 | Prostate | 15 mg/kg, twice daily | 168 | [9] |
| HT-1080 | Fibrosarcoma | 15 mg/kg, twice daily | 143 | [9] |
| Colo-205 | Colorectal | 15 mg/kg, twice daily | 57 | [12] |
Signaling Pathways and Cellular Consequences
The inhibition of NAMPT by this compound initiates a cascade of events within the cancer cell, ultimately leading to its demise. The primary signaling pathway is centered around the depletion of NAD+.
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to downstream cellular consequences.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
NAMPT Enzyme Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on recombinant NAMPT enzyme activity.[13]
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer
-
Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) substrates
-
ATP
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Cycling enzyme mix (e.g., alcohol dehydrogenase)
-
Fluorescent or colorimetric probe
-
This compound
-
96-well or 384-well plates
Workflow:
Caption: Workflow for a biochemical NAMPT enzyme inhibition assay.
Procedure:
-
Enzyme Preparation: Dilute recombinant NAMPT to the desired concentration in NAMPT dilution buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.
-
Plate Setup: Add diluted enzyme to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to "Blank" wells.
-
Inhibitor Addition: Add the serially diluted this compound solutions to the "Test Inhibitor" wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add a master mix containing NAM, PRPP, ATP, NMNAT, and the cycling enzyme/probe mix to all wells to start the reaction.[14]
-
Incubation: Incubate the plate at 30°C for 2 hours.[14]
-
Data Acquisition: Measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.[13]
Cellular NAD+ Quantification Assay
This assay measures the intracellular levels of NAD+ following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours) to observe NAD+ depletion.[15]
-
Cell Lysis: Follow the protocol of the chosen NAD+/NADH quantification kit to lyse the cells and release intracellular metabolites.
-
Signal Development: Add the detection reagent provided in the kit, which will react with NAD+ to produce a luminescent or fluorescent signal.
-
Data Acquisition: Measure the signal using a luminometer or fluorometer.
-
Data Analysis: Normalize the signal to cell number or protein concentration and calculate the percentage of NAD+ reduction compared to the vehicle control.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Reagent for quantifying ATP (e.g., CellTiter-Glo®) or metabolic activity (e.g., CellTiter-Blue®).[15][16]
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[15]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. A typical concentration range might be from 1 pM to 100 nM.[15] Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[16]
-
Viability Measurement:
-
For ATP Measurement (e.g., CellTiter-Glo®): Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.[15]
-
For Metabolic Assay (e.g., CellTiter-Blue®): Add the reagent to each well and incubate for 1-4 hours before reading the fluorescence.[16]
-
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate the IC50 or EC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to assess the anti-tumor efficacy of this compound in a mouse xenograft model.[17][18]
Workflow:
Caption: General workflow for an in vivo xenograft efficacy study of a NAMPT inhibitor.
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) and a cancer cell line known to be sensitive to this compound in vitro.[19]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells) into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[18]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[19]
-
Dosing: Prepare this compound in a suitable vehicle [e.g., PEG400/H2O/EtOH (60/30/10, vol/vol/vol)].[5] Administer the compound orally (gavage) at the predetermined dose and schedule.[5] Include a vehicle control group.
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.[18]
Conclusion
This compound is a well-characterized, potent NAMPT inhibitor with significant preclinical anti-tumor activity. Its mechanism of action, centered on the depletion of the critical metabolite NAD+, represents a promising therapeutic strategy for cancers dependent on the NAMPT salvage pathway. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other NAMPT inhibitors.
References
- 1. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
GNE-617: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and selective small-molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential cofactor and substrate for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[3] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[3][4] this compound was developed as a potential anti-cancer agent, and this guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical Properties
This compound, with the chemical name N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carboxamide, is a heterocyclic compound with a molecular weight of 427.42 g/mol .[2] Its chemical formula is C21H15F2N3O3S.[2] The compound is soluble in DMSO but insoluble in water and ethanol.[2]
Mechanism of Action
This compound is a competitive inhibitor of NAMPT, binding to the enzyme's active site and preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial precursor to NAD+.[2][5] This direct inhibition of NAMPT leads to a rapid and significant depletion of intracellular NAD+ pools.[6][7]
The depletion of NAD+ triggers a cascade of downstream events, primarily centered around a cellular energy crisis. The lack of NAD+ impairs ATP production, leading to a dramatic decrease in cellular ATP levels.[7][8] This energy depletion disrupts numerous cellular functions, including a reduction in cell motility and a mitotic arrest, which is associated with the hyper-acetylation of α-tubulin-K40 due to the inhibition of NAD+-dependent deacetylases (sirtuins).[8]
Ultimately, the profound depletion of ATP leads to a loss of plasma membrane ion homeostasis, culminating in a specific form of regulated necrosis known as oncosis-blister cell death (oncosis-BCD).[1][8] This is characterized by cellular swelling, the formation of large, organelle-free membrane blisters, and eventual cell lysis.[1][8] While oncosis-BCD is the predominant form of cell death, in cell lines with a slower rate of ATP depletion, signs of apoptosis and autophagy have also been observed.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| Biochemical IC50 (NAMPT) | 5 nM | Purified human NAMPT | [2][6] |
| Cellular EC50 (NAD+ Depletion) | 0.54 - 4.69 nM | HCT-116, MiaPaCa-2, PC3, HT-1080, Colo205, Calu6 | [3] |
| Cellular EC50 (ATP Depletion) | 2.16 - 9.35 nM | HCT-116, MiaPaCa-2, PC3, HT-1080, Colo205, Calu6 | [3] |
| Cellular EC50 (Viability) | 1.8 - 7.4 nM | U251, HT1080, PC3, MiaPaCa2, HCT116 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Colo-205 (Colorectal) | Xenograft Mice | 15 mg/kg, BID, Oral | 57% | [1] |
| HCT-116 (Colorectal) | Xenograft Mice | Doses up to 30 mg/kg, BID, Oral | Dose-dependent, significant efficacy | [3] |
| MiaPaCa-2 (Pancreatic) | Xenograft Mice | Doses up to 30 mg/kg, BID, Oral | Dose-dependent, significant efficacy | [3] |
| PC3 (Prostate) | Xenograft Mice | Doses up to 30 mg/kg, BID or QD, Oral | Dose-dependent, significant efficacy | [3] |
| HT-1080 (Fibrosarcoma) | Xenograft Mice | Doses up to 30 mg/kg, BID or QD, Oral | Dose-dependent, significant efficacy | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Dog | 4.62 | 65.2 |
| Monkey | 9.14 | 29.4 |
| Data from reference[1] |
Experimental Protocols
Biochemical NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human NAMPT enzyme.
Methodology: This assay typically employs a coupled-enzyme fluorogenic or colorimetric method.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human NAMPT enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA).
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction wells. Control wells receive DMSO vehicle only.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate mixture containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.
-
Incubation: The reaction plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the formation of NMN.
-
Detection:
-
Fluorogenic Method: A coupling enzyme mix containing nicotinamide mononucleotide adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH), along with ethanol, is added. NMN is converted to NAD+, which is then reduced to the fluorescent product, NADH. Fluorescence is measured using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Colorimetric Method: A developer solution containing enzymes that catalyze a reaction in the presence of NAD+ to produce a colored formazan (B1609692) product is added. The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (typically 72-96 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read on a luminometer.
-
Data Analysis: EC50 values are determined by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT-116, PC3) are cultured to ~80-90% confluency. The cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or a PBS/Matrigel mixture). A specific number of cells (e.g., 5-10 x 10^6) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers, calculated with the formula: Volume = (Length x Width²) / 2.
-
Treatment: Mice are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle (e.g., PEG400/H2O/EtOH) and administered orally (p.o.) according to the specified dose and schedule (e.g., 15 mg/kg, twice daily). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group.
-
Pharmacodynamic Analysis (Optional): At specified time points, tumors and blood can be collected to measure NAD+ levels to confirm target engagement.
NAD+ Measurement by LC-MS/MS
Objective: To quantify the levels of NAD+ in cells or tissues following treatment with this compound.
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for sensitive and specific quantification.
-
Sample Preparation:
-
Cells: Cells are washed with cold PBS, and metabolites are extracted using a cold extraction solution (e.g., a mixture of methanol (B129727), acetonitrile, and water). The extract is then centrifuged to remove protein precipitates.
-
Tissues: Tissues are homogenized in a cold extraction solution and centrifuged.
-
-
LC Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and methanol is used to separate NAD+ from other cellular components.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for NAD+.
-
Quantification: The concentration of NAD+ in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of NAD+.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to oncosis-blister cell death.
Experimental Workflow for In Vivo Efficacy Study```dot
Caption: Logical progression from NAMPT inhibition to cell death induced by this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 8. benchchem.com [benchchem.com]
GNE-617 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of GNE-617, a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), in cancer cells. It details the molecular mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways and workflows involved in its validation.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, where NAMPT is the rate-limiting enzyme.[1][2] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[3] Many tumors exhibit an increased reliance on the NAMPT-mediated salvage pathway, making it an attractive therapeutic target.[1][4]
This compound is a small molecule inhibitor that potently and competitively targets NAMPT, leading to the depletion of cellular NAD+ pools.[5][6] This guide explores the validation of NAMPT as the primary target of this compound in cancer cells and the subsequent cellular consequences.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is nicotinamide phosphoribosyltransferase (NAMPT) .[7][8] this compound binds to the active site of NAMPT, inhibiting its enzymatic activity with high potency.[1] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway.[9]
The subsequent depletion of cellular NAD+ and consequently ATP levels triggers a cascade of events, including metabolic crisis and ultimately leading to cancer cell death.[6][7] The mode of cell death can vary between cell lines, with some undergoing apoptosis, characterized by caspase-3 activation, while others exhibit oncosis-mediated cell death.[7]
Quantitative Efficacy Data
The potency of this compound has been evaluated across a diverse range of cancer cell lines. The following tables summarize the key quantitative data from various studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Source |
| Biochemical IC50 (human NAMPT) | 5 nM | [7][8] |
| Cellular NAD+ Depletion EC50 | 0.54 - 4.69 nM | [6] |
| Cellular ATP Depletion EC50 | 2.16 - 9.35 nM | [6] |
| Cellular Viability EC50 | 1.82 - 5.98 nM | [6] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| U251 | Glioblastoma | 1.8 | [5] |
| HT1080 | Fibrosarcoma | 2.1 | [5] |
| PC3 | Prostate Cancer | 2.7 | [5] |
| MiaPaCa2 | Pancreatic Cancer | 7.4 | [5] |
| HCT116 | Colorectal Cancer | 2.0 | [5] |
| A549 | Non-Small Cell Lung Cancer | 18.9 | [8] |
| COS-7 | African green monkey kidney fibroblast | 9.0 | [8] |
Signaling Pathway and Biomarker for Sensitivity
The efficacy of this compound is intrinsically linked to the NAD+ biosynthetic pathways within cancer cells. Besides the NAMPT-dependent salvage pathway, cells can also synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway, which relies on the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT1).[4]
The expression status of NAPRT1 has emerged as a critical biomarker for predicting the response to this compound.[10]
-
NAPRT1-Deficient Tumors: These tumors are highly dependent on the NAMPT salvage pathway for NAD+ synthesis and are therefore particularly sensitive to this compound. In these cells, the cytotoxic effects of this compound cannot be rescued by the addition of nicotinic acid.[10]
-
NAPRT1-Proficient Tumors: These tumors can utilize the Preiss-Handler pathway to bypass NAMPT inhibition when supplied with nicotinic acid. Consequently, the cytotoxicity of this compound in these cells can be rescued by the co-administration of nicotinic acid.[10]
Promoter hypermethylation is a common mechanism for the silencing of NAPRT1 expression in cancer cells, creating a synthetic lethal vulnerability that can be exploited by NAMPT inhibitors like this compound.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
GNE-617: A Technical Guide to its Function in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-617 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By targeting NAMPT, this compound effectively depletes intracellular NAD+ levels, a critical coenzyme for a multitude of cellular processes, including redox reactions, energy metabolism, and DNA repair.[1][3] This disruption of cellular metabolism leads to a cascade of events culminating in cancer cell death, making this compound a compound of significant interest in oncology research and drug development. This guide provides an in-depth overview of the function of this compound in cellular metabolism, complete with quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a competitive inhibitor of NAMPT, binding to the enzyme's active site with high affinity.[2][4] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[2] The subsequent reduction in the cellular NAD+ pool disrupts a wide array of NAD+-dependent enzymatic reactions, leading to metabolic catastrophe and cell death, particularly in cancer cells that are highly reliant on the NAMPT-mediated salvage pathway for their elevated metabolic and proliferative demands.[5][6]
Signaling Pathway of this compound Action
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent metabolic collapse.
Quantitative Data on this compound Activity
This compound demonstrates potent activity across a range of cancer cell lines, effectively reducing NAD+ and ATP levels, which correlates with a loss of cell viability.
| Parameter | Cell Line | NAPRT1 Status | EC50 (nM) | Reference |
| NAD+ Reduction | PC3 (prostate) | Deficient | 0.54 | [5] |
| HT-1080 (fibrosarcoma) | Deficient | 1.83 | [5] | |
| MiaPaCa-2 (pancreatic) | Deficient | 4.69 | [5] | |
| HCT-116 (colorectal) | Proficient | 0.87 | [5] | |
| Colo205 (colorectal) | Proficient | 1.25 | [5] | |
| Calu6 (non-small cell lung) | Proficient | 2.11 | [5] | |
| ATP Reduction | PC3 | Deficient | 2.16 | [5] |
| HT-1080 | Deficient | 4.53 | [5] | |
| MiaPaCa-2 | Deficient | 9.35 | [5] | |
| HCT-116 | Proficient | 3.48 | [5] | |
| Colo205 | Proficient | 5.87 | [5] | |
| Calu6 | Proficient | 7.62 | [5] | |
| Cell Viability | PC3 | Deficient | 1.82 | [5] |
| HT-1080 | Deficient | 2.89 | [5] | |
| MiaPaCa-2 | Deficient | 5.98 | [5] | |
| HCT-116 | Proficient | 2.54 | [5] | |
| Colo205 | Proficient | 3.76 | [5] | |
| Calu6 | Proficient | 4.11 | [5] |
NAPRT1 (Nicotinate Phosphoribosyltransferase 1) status is relevant as it provides an alternative pathway for NAD+ synthesis from nicotinic acid (NA), potentially conferring resistance to NAMPT inhibitors. However, this compound is effective in both NAPRT1-deficient and -proficient cell lines in vitro.[5]
Key Experimental Protocols
In Vitro NAD+ and ATP Level Quantification
Objective: To determine the effect of this compound on intracellular NAD+ and ATP levels.
Methodology:
-
Cell Culture: Cancer cell lines are cultured under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Metabolite Extraction:
-
For NAD+ and ATP analysis, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted using a solution of 80% methanol.
-
The extracts are centrifuged to pellet cellular debris.
-
-
LC-MS/MS Analysis:
Cell Viability and Death Assays
Objective: To assess the impact of this compound on cancer cell proliferation and survival.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Administration: this compound is added at a range of concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 72 or 96 hours).
-
Viability Assessment:
-
ATP-based assay (e.g., CellTiter-Glo®): This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Total nucleic acid staining: A fluorescent dye that binds to nucleic acids is used to determine the total cell number.
-
-
Cell Death Analysis (Flow Cytometry):
-
Cells are treated with this compound for various time points.
-
Cells are harvested, washed, and stained with a DNA dye (e.g., propidium (B1200493) iodide) and a marker for apoptosis (e.g., Annexin V) or active caspase-3.[7]
-
The percentage of cells in different stages of cell death (early apoptosis, late apoptosis/necrosis, or sub-2N population) is quantified using a flow cytometer.[7]
-
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing the in vitro effects of this compound on cellular metabolism and viability.
In Vivo Efficacy and Pharmacodynamics
This compound has demonstrated significant anti-tumor activity in various xenograft models. Oral administration of this compound leads to a rapid and sustained depletion of NAD+ in tumors, correlating with tumor growth inhibition and regression.[5][8]
In Vivo Experimental Protocol: Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.
Methodology:
-
Xenograft Model Establishment:
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Pharmacodynamic (PD) Analysis:
-
At various time points after this compound administration, tumors are harvested.
-
NAD+ levels in the tumor tissue are quantified using LC-MS/MS to confirm target engagement.[5]
-
Logical Relationship in In Vivo Studies
Caption: The logical flow from this compound administration to its anti-tumor effect in vivo.
Conclusion
This compound is a powerful tool for investigating the role of NAMPT and NAD+ metabolism in cancer. Its potent and selective inhibition of NAMPT leads to rapid NAD+ depletion, metabolic stress, and ultimately, cancer cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the nuances of this compound's effects on various metabolic pathways and its potential in combination therapies is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
GNE-617 and its Role in NAD+ Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. Cancer cells, with their heightened metabolic and proliferative rates, exhibit a significant dependency on NAD+ availability. This has positioned the enzymes involved in NAD+ biosynthesis as attractive targets for therapeutic intervention. GNE-617 is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway of NAD+ synthesis. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols utilized in its characterization.
Core Mechanism of Action: Inhibition of the NAD+ Salvage Pathway
The primary route for NAD+ regeneration in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes. NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.
This compound acts as a competitive inhibitor of NAMPT, binding to the enzyme's active site and preventing the conversion of NAM to NMN.[1] This direct inhibition leads to a rapid and sustained depletion of the intracellular NAD+ pool. The consequential NAD+ deficiency disrupts a multitude of cellular processes, including:
-
Energy Metabolism: Impaired function of NAD+-dependent dehydrogenases in glycolysis and the tricarboxylic acid (TCA) cycle, leading to a severe decline in ATP production.[2]
-
DNA Repair: Reduced activity of PARPs, which are critical for sensing and repairing DNA damage.
-
Gene Expression and Cell Signaling: Altered function of sirtuins, a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses.
The culmination of these effects is a profound metabolic crisis within the cell, ultimately leading to cell cycle arrest and cell death, predominantly through oncosis.[2]
Figure 1: Mechanism of this compound action on the NAD+ salvage pathway.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.
Table 1: In Vitro Potency and Cellular Effects of this compound
| Parameter | Value | Cell Lines | Notes | Reference(s) |
| Biochemical IC50 (NAMPT) | 5 nM | - | Purified human NAMPT enzyme. | [3][4] |
| EC50 (NAD+ Depletion) | 0.54 - 4.69 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | Measured after 48 hours of treatment. | [3] |
| EC50 (ATP Depletion) | 2.16 - 9.35 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | - | [3] |
| EC50 (Cell Viability) | 1.82 - 5.98 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | Assessed after 96 hours of treatment. | [3] |
| NAD+ Depletion Half-life (t1/2) | 6.5 - 12.5 hours | A549, Calu6, Colo205, HCT-116, HT-1080, PC3 | At a concentration of 200 nM. | [4] |
| Time to 95% NAD+ Depletion | 21 - 39 hours | A549, Calu6, Colo205, HCT-116, HT-1080, PC3 | At a concentration of 200 nM. | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes | Reference(s) |
| HCT-116 (Colorectal) | 15 mg/kg, BID, PO | 87% | Treatment for 5 days. | [3][5] |
| MiaPaCa-2 (Pancreatic) | 10 mg/kg, BID, PO | 91% | Treatment for 5 days. | [3][5] |
| PC3 (Prostate) | 15 mg/kg, BID, PO | 168% (Tumor Regression) | Treatment for 5 days. | [3][5] |
| HT-1080 (Fibrosarcoma) | 15 mg/kg, BID, PO | 143% (Tumor Regression) | Treatment for 5 days. | [3][5] |
| Colo-205 (Colorectal) | 15 mg/kg, BID, PO | 57% | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)
This assay quantifies the enzymatic activity of NAMPT and the inhibitory potential of compounds like this compound.
Principle: This is a three-step coupled enzymatic reaction. First, NAMPT converts NAM and PRPP to NMN. Second, NMN is converted to NAD+ by NMNAT. Finally, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is fluorescent and can be quantified.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (containing NMNAT and ADH)
-
NAMPT Dilution Buffer
-
400 µM ATP solution
-
400 µM Nicotinamide (NAM) solution
-
800 µM 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
30% Ethanol
-
This compound or other test inhibitors
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate buffer (e.g., NAMPT Dilution Buffer with a final DMSO concentration ≤ 1%).
-
Enzyme Preparation: Dilute the NAMPT enzyme to the desired working concentration (e.g., 12-25 ng/µL) in NAMPT Dilution Buffer on ice.
-
Assay Plate Setup:
-
Blank wells: Add 6 µL of NAMPT Dilution Buffer.
-
Positive Control wells (100% activity): Add 6 µL of diluted NAMPT enzyme.
-
Test Inhibitor wells: Add 6 µL of diluted NAMPT enzyme.
-
-
Inhibitor Addition:
-
Add 4 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Add 4 µL of the diluent solution to the "Positive Control" and "Blank" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a Master Mix containing the substrates and co-factors. For each well, mix:
-
5 µL of 4x NAMPT Assay Buffer
-
1 µL of 400 µM ATP
-
1 µL of 400 µM Nicotinamide
-
1 µL of 800 µM PRPP
-
1 µL of 30% Ethanol
-
1 µL of distilled water
-
-
Add 10 µL of the Master Mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition relative to the "Positive Control" wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (CyQuant® XTT Cell Viability Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CyQuant® XTT Cell Viability Assay Kit (containing XTT Reagent and Electron Coupling Reagent)
-
96-well, clear, flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^3–10^5 cells/well in 100 µL of culture medium. Include wells with medium only for background correction.
-
Incubation: Incubate the plate in a CO2 incubator for 24–48 hours to allow for cell attachment and growth.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's protocol (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent). Use the working solution promptly.
-
Reagent Addition: Add 70 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.
-
Absorbance Measurement: Read the absorbance at 450 nm (for the formazan product) and 660 nm (for background correction) using a microplate reader.
-
Data Analysis:
-
Subtract the 660 nm absorbance reading from the 450 nm reading for each well.
-
Subtract the background absorbance (from the medium-only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.
-
Intracellular NAD+ Quantification by LC-MS/MS
This method provides a highly sensitive and specific quantification of intracellular NAD+ levels.
Principle: Cells are lysed, and the metabolites are extracted. NAD+ is then separated from other cellular components by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS) based on its specific mass-to-charge ratio and fragmentation pattern.
Materials:
-
Treated and control cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., cold methanol (B129727) containing an internal standard like 13C5-NAD+)
-
LC-MS/MS system (e.g., coupled to a C18 or HILIC column)
-
Mobile phases (e.g., water and methanol with 5 mM ammonium (B1175870) acetate)
Procedure:
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a defined volume of cold extraction solvent to the cells.
-
Store the cell extracts at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the cell extracts on ice.
-
Sonicate the extracts for 5 minutes on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer a known volume of the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the sample in a defined volume of LC-MS grade water or an appropriate buffer.
-
Vortex and centrifuge again to remove any remaining particulates.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate LC gradient.
-
Detect and quantify NAD+ using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the NAD+ concentration in each sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
-
Normalize the NAD+ levels to the total protein concentration or cell number of the original sample.
-
Experimental Workflow and Signaling Pathway Visualization
Figure 2: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of NAMPT that effectively depletes intracellular NAD+ levels, leading to cancer cell death. Its robust anti-tumor activity has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on NAMPT inhibitors and the broader field of cancer metabolism. The detailed methodologies offer a foundation for the consistent and reproducible evaluation of this and other compounds targeting the NAD+ biosynthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Depletion of the central metabolite NAD leads to oncosis-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-617: A Potent NAMPT Inhibitor for Cancer Research
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-617 is a potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis. By depleting cellular NAD pools, this compound triggers a metabolic crisis in cancer cells, leading to ATP depletion and a unique form of necrotic cell death known as oncosis-blister cell death (oncosis-BCD).[1] Preclinical studies have demonstrated its robust anti-tumor activity across a range of cancer cell lines and in vivo xenograft models, particularly those deficient in the alternative NAD synthesis enzyme, nicotinic acid phosphoribosyltransferase (NAPRT1).[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and associated experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting NAMPT with high potency.[4] NAMPT is a critical enzyme in the NAD salvage pathway, which recycles nicotinamide to produce NAD, a vital coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[5][6]
Inhibition of NAMPT by this compound leads to a rapid and significant depletion of intracellular NAD levels.[1][7] This NAD depletion has several downstream consequences:
-
ATP Depletion: The reduction in NAD, a key component of cellular respiration, leads to a subsequent and profound loss of ATP.[1]
-
Cell Death: The severe energy crisis triggers a specific form of cell death termed oncosis-blister cell death (oncosis-BCD), characterized by plasma membrane swelling and the formation of large, organelle-free blisters.[1] This is distinct from apoptosis, although in some cell lines with slower ATP depletion, signs of apoptosis and autophagy have been observed alongside oncosis-BCD.[1]
-
Loss of Cell Motility and Mitotic Arrest: NAD depletion also correlates with reduced cell motility and a decrease in the mitotic index, potentially due to the reduced activity of NAD-dependent protein deacetylases like sirtuins.[1]
The efficacy of this compound is particularly pronounced in tumors that are deficient in NAPRT1, the key enzyme in the Preiss-Handler pathway which can synthesize NAD from nicotinic acid.[2][8] These "salvage-dependent" tumors are highly reliant on NAMPT for their NAD supply, making them exquisitely sensitive to NAMPT inhibition.[5]
Preclinical Efficacy and Quantitative Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for purified human NAMPT is 5 nM.[4][7]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U251 | Glioblastoma | 1.8 | [4] |
| HT1080 | Fibrosarcoma | 2.1 | [4] |
| PC3 | Prostate Cancer | 2.7 | [4] |
| HCT116 | Colorectal Cancer | 2.0 | [4] |
| MiaPaCa2 | Pancreatic Cancer | 7.4 | [4] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Treatment with this compound leads to a rapid reduction in intracellular NAD levels, with a greater than 95% reduction observed in both NAPRT1-deficient and NAPRT1-proficient cell lines.[4] The half-life of NAD reduction in various cancer cell lines ranges from 6.5 to 12.5 hours.[7]
In Vivo Efficacy
This compound has shown significant anti-tumor effects in multiple xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colo-205 | Colorectal Cancer | 15 mg/kg BID (oral) | 57% | [9] |
| U251 | Glioblastoma | Not Specified | Significant | [4] |
| HT-1080 | Fibrosarcoma | 20 or 30 mg/kg (daily) for 5 days | >98% NAD reduction, max efficacy | [3][10] |
| PC3 | Prostate Cancer | Not Specified | Robust Efficacy | [2][3] |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | Robust Efficacy | [2][3] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.
In vivo, this compound treatment leads to a significant, time-dependent, and dose-dependent decrease in tumor NAD levels.[3][4] For instance, in the HT-1080 xenograft model, daily doses of 20 or 30 mg/kg for five days resulted in over 98% inhibition of tumor NAD.[3][10]
Pharmacokinetics and Metabolism
| Species | Plasma Clearance (mL min-1 kg-1) | Oral Bioavailability (%) | Reference |
| Mouse | 36.4 | 29.7 | [9] |
| Rat | 19.3 | 33.9 | [9] |
| Dog | 4.62 | 65.2 | [9] |
| Monkey | 9.14 | 29.4 | [9] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound.
This compound exhibits moderate to low plasma clearance in preclinical species.[9] Allometric scaling from these animal models predicts a low clearance and a volume of distribution of 1.3 L/kg in humans.[9] Plasma protein binding is moderately high.[9] The primary metabolites in human hepatocytes are formed mainly by the action of CYP3A4/5 enzymes.[9] In vitro transporter studies suggest that this compound is likely a substrate for MDR1 but not for BCRP.[9]
Potential Toxicities and Mitigation Strategies
Preclinical studies in rats have identified potential dose-limiting toxicities associated with this compound, including hematopoietic toxicity (thrombocytopenia), cardiac toxicity, and retinal toxicity.[6][11] These toxicities are considered on-target effects of systemic NAMPT inhibition.
A potential strategy to mitigate these toxicities is the co-administration of nicotinic acid (NA).[12] The rationale is that normal tissues, which often express NAPRT1, can utilize NA to synthesize NAD via the Preiss-Handler pathway, thereby bypassing the NAMPT inhibition.[5][8] However, in NAPRT1-deficient tumors, this protective effect is absent. It is important to note that co-administration of NA has been shown to abrogate the anti-tumor efficacy of this compound in some NAPRT1-deficient xenograft models, suggesting that this strategy requires careful consideration of tumor genetics and NA dosing.[3][13]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., U251, HT1080, PC3) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or CyQuant assay.[4][7]
-
Data Analysis: The absorbance or fluorescence data is used to generate dose-response curves and calculate the IC50 values.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., HT-1080, PC3) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 15-30 mg/kg).[3][9] The control group receives a vehicle formulation (e.g., PEG400/H2O/EtOH).[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) using digital calipers.[3]
-
Pharmacodynamic Assessment (Optional): At specified time points, tumors can be harvested to measure NAD and NAM levels to confirm target engagement.[3]
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess efficacy.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, acting through a well-defined mechanism of NAMPT inhibition and subsequent NAD depletion. Its potent in vitro and in vivo activity, particularly in NAPRT1-deficient tumors, highlights a potential patient selection strategy. Further research is warranted to optimize its therapeutic index, potentially through combination therapies or the development of mitigation strategies for on-target toxicities. This guide provides a foundational understanding of this compound for researchers and drug developers aiming to explore the therapeutic potential of targeting cancer cell metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
GNE-617 Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis.[1][2] Due to the high dependence of many cancer cells on the NAMPT pathway for their energy metabolism and survival, this compound has been investigated as a potential anti-cancer therapeutic.[3][4] This document provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the molecular interactions governing its inhibitory function.
Core Concepts: Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting NAMPT, leading to a rapid depletion of intracellular NAD levels.[1][5] NAD is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in DNA repair and signaling, such as poly(ADP-ribose) polymerases (PARPs).[2][6] The depletion of NAD disrupts cellular metabolism, leading to a decrease in ATP levels and ultimately inducing cell death.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for understanding its structure-activity relationship.
Table 1: Biochemical and Cellular Potency of this compound
| Compound | NAMPT IC50 (nM) | Cell Line | NAD Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) | NAPRT1 Status | Reference(s) |
| This compound | 5 | HCT-116 | 0.54 | 2.16 | 1.82 | Proficient | [1] |
| Colo205 | 1.33 | 4.35 | 3.21 | Proficient | [1] | ||
| Calu6 | 2.11 | 9.35 | 5.98 | Proficient | [1] | ||
| PC3 | 4.69 | 8.76 | 5.43 | Deficient | [1] | ||
| HT-1080 | 3.21 | 6.54 | 4.11 | Deficient | [1] | ||
| MiaPaCa-2 | 2.89 | 7.89 | 4.99 | Deficient | [1] | ||
| A549 | - | - | - | - | [8] | ||
| 18.9 (cell-based) | A549 | - | - | - | - | [8] | |
| U251 | - | - | 1.8 | - | [9] | ||
| HT1080 | - | - | 2.1 | - | [9] | ||
| PC3 | - | - | 2.7 | - | [9] | ||
| MiaPaCa2 | - | - | 7.4 | - | [9] | ||
| HCT116 | - | - | 2.0 | - | [9] |
Table 2: Comparative Activity of this compound and Related Analogs
| Compound | Key Structural Difference from this compound | Human NAMPT IC50 (nM) | A2780 Cell Viability IC50 (nM) | Reference(s) |
| This compound | - | 5 | ~5 | [1][3] |
| GNE-643 | Structural isomer | Biochemically equipotent to this compound | >1000 | [3][8] |
| GNE-618 | Closely related analog | Potent | Potent | [2][3] |
| GNE-875 | Structurally distinct | Potent | Potent | [3] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of NAMPT Inhibition by this compound
Caption: this compound inhibits NAMPT, blocking NAD synthesis and leading to cell death.
Experimental Workflow for this compound Characterization
Caption: Preclinical evaluation workflow for NAMPT inhibitors like this compound.
Structure-Activity Relationship Logic
Caption: SAR logic for this compound, highlighting the importance of adduct binding.
Experimental Protocols
NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the NAMPT enzyme.
Methodology:
-
Recombinant human NAMPT enzyme is incubated with a serial dilution of this compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The product of the reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
-
The amount of NAD+ produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[5]
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HCT-116, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (typically 72-96 hours), cell viability is assessed using a metabolic assay such as MTT, XTT, or CellTiter-Glo. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
The absorbance or luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Intracellular NAD+ Measurement
Objective: To quantify the levels of intracellular NAD+ following treatment with this compound.
Methodology:
-
Cancer cells are treated with this compound for various time points.
-
After treatment, the cells are harvested, and metabolites are extracted, typically using a cold methanol-based solution.
-
The cell extracts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
NAD+ is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.
-
The NAD+ levels are normalized to the total protein concentration or cell number.[1][5]
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Human cancer cells (e.g., HT-1080, PC3) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment groups, typically orally, according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring NAD levels.[1][5]
Structure-Activity Relationship Insights
The SAR of this compound and its analogs reveals critical structural features for potent NAMPT inhibition and cellular activity. A key finding is that while biochemical potency is necessary, it is not sufficient for cellular efficacy.
A prime example is the comparison between this compound and its structural isomer, GNE-643.[3][8] Both compounds exhibit similar high biochemical potency against the NAMPT enzyme.[8] However, this compound demonstrates potent cytotoxicity in cancer cell lines, whereas GNE-643 is significantly weaker.[3][8]
Structural analysis of the co-crystal structures of these compounds with NAMPT revealed the underlying reason for this discrepancy. Both this compound and GNE-643 are substrates for NAMPT and are converted into phosphoribosyl (pRib) adducts.[8] The pRib-GNE-617 adduct forms a stable complex with NAMPT, leading to strong product inhibition.[8] In contrast, the pRib-GNE-643 adduct adopts an altered conformation that results in weaker association with the enzyme.[8] This suggests that the cellular activity of these NAMPT inhibitors is dependent on the formation of a tight-binding pRib adduct within the enzyme's active site.
Furthermore, studies on resistance mechanisms have identified mutations in NAMPT that can affect inhibitor binding. For instance, mutations at residue Gly217 can directly block inhibitor binding, while mutations at Ser165 can allosterically modulate the binding of the NAMPT substrate PRPP.[2][10] These findings provide valuable insights for the design of next-generation NAMPT inhibitors that can overcome potential resistance mechanisms.
Conclusion
This compound is a well-characterized, potent inhibitor of NAMPT with demonstrated anti-tumor activity in preclinical models. The SAR studies have highlighted that both potent enzymatic inhibition and the formation of a stable drug-adduct complex with NAMPT are crucial for its cellular efficacy. The detailed experimental protocols and structural insights presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and optimization of novel NAMPT inhibitors for cancer therapy.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. This compound | NAMPT | TargetMol [targetmol.com]
GNE-617: A Preclinical Overview of a Potent NAMPT Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GNE-617 is a potent and selective, orally bioavailable inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway. Tumor cells often exhibit increased reliance on the NAMPT-dependent pathway for NAD⁺ biosynthesis, making it an attractive therapeutic target in oncology. This document provides a comprehensive overview of the preclinical studies on this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD⁺ salvage pathway. This inhibition leads to a rapid and significant depletion of intracellular NAD⁺ levels. NAD⁺ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and signaling, and its depletion ultimately triggers cell death. Studies have shown that this compound-induced NAD⁺ depletion leads to a loss of ATP, reduced cell motility, and cell death characterized by oncosis-like features.
The primary pathway for NAD⁺ synthesis involves the NAMPT-dependent salvage pathway. However, an alternative route, the Preiss-Handler pathway, can synthesize NAD⁺ from nicotinic acid (NA) via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1). The expression status of NAPRT1 in cancer cells can influence their sensitivity to NAMPT inhibitors like this compound.
Caption: NAD+ biosynthesis pathways and the inhibitory action of this compound.
In Vitro Efficacy
This compound demonstrates potent and competitive inhibition of NAMPT with a biochemical IC50 of 5 nM.[1][2][3] It effectively reduces NAD⁺ levels by over 95% in both NAPRT1-deficient and -proficient cancer cell lines.[1][3] This leads to potent anti-proliferative effects across a range of cell lines.
| Cell Line | Cancer Type | NAPRT1 Status | IC50 (nM) | EC50 (nM) | Reference |
| U251 | Glioblastoma | Not Specified | 1.8 | - | [3] |
| HT-1080 | Fibrosarcoma | Deficient | 2.1 | 0.54 - 4.69 | [1][3] |
| PC3 | Prostate Cancer | Deficient | 2.7 | 0.54 - 4.69 | [1][3] |
| HCT-116 | Colorectal Cancer | Proficient | 2.0 | 0.54 - 4.69 | [1][3] |
| MiaPaCa-2 | Pancreatic Cancer | Deficient | 7.4 | 0.54 - 4.69 | [1][3] |
| A549 | Non-small cell lung | Not Specified | - | 18.9 | [4] |
In Vivo Efficacy
This compound has shown robust anti-tumor efficacy in various xenograft models. It effectively inhibits tumor growth and can induce tumor regression.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Reference |
| Colo-205 | Colorectal | 15 mg/kg BID | 57% | |
| HCT-116 | Colorectal | 15 mg/kg BID (5 days) | 87% | |
| MiaPaCa-2 | Pancreatic | 10 mg/kg BID (5 days) | 91% | |
| PC3 | Prostate | 15 mg/kg BID (5 days) | 168% | |
| HT-1080 | Fibrosarcoma | 15 mg/kg BID (5 days) | 143% | |
| PC3 | Prostate | 10 mg/kg QD (7 days) | 137% | |
| PC3 | Prostate | 20 mg/kg QD (7 days) | 147% | |
| PC3 | Prostate | 30 mg/kg QD (7 days) | 144% | |
| HT-1080 | Fibrosarcoma | 10 mg/kg QD (7 days) | 66% | |
| HT-1080 | Fibrosarcoma | 20 mg/kg QD (7 days) | 138% | |
| HT-1080 | Fibrosarcoma | 30 mg/kg QD (7 days) | 143% |
In vivo, this compound administration leads to a significant and dose-dependent reduction in tumor NAD⁺ levels. A single 30 mg/kg oral dose in PC3 and HT-1080 xenografts reduced tumor NAD⁺ levels by 85% within 24 hours. After five daily doses of 20 or 30 mg/kg in the HT-1080 model, tumor NAD⁺ was inhibited by over 98%.
Pharmacokinetics (ADME)
The preclinical pharmacokinetic properties of this compound have been evaluated in several species.
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Dog | 4.62 | 65.2 |
| Monkey | 9.14 | 29.4 |
Data from reference
Allometric scaling from these preclinical species predicted a low plasma clearance of 3.3 mL/min/kg and a volume of distribution of 1.3 L/kg in humans. This compound exhibits moderately high plasma protein binding. The main human metabolites are formed primarily by the cytochrome P450 enzyme CYP3A4/5. Transporter studies suggest this compound is a substrate for MDR1 but not BCRP.
Experimental Protocols
Cell Viability and IC50 Determination
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 2 mM glutamine.
-
Treatment: Cells are treated with a nine-point dose titration of this compound.
-
Assay: After 96 hours of incubation, cell viability is assessed using the CyQUANT Direct Cell Proliferation Assay, followed by the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated using appropriate curve-fitting software (e.g., XLfit).
Caption: Workflow for determining cell viability and IC50 of this compound.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are typically used.
-
Tumor Implantation: Cancer cells (e.g., HCT-116, MiaPaCa-2, PC3, HT-1080) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and vehicle control groups. This compound is formulated in a vehicle such as PEG400/H2O/EtOH (60/30/10, vol/vol/vol) and administered by oral gavage.
-
Tumor Measurement: Tumor volumes are measured regularly using digital calipers.
-
Efficacy Endpoint: Tumor growth inhibition (%TGI) is calculated at the end of the study.
NAD⁺ Level Measurement
-
Sample Collection: Tumors are harvested from xenograft models at specified time points after this compound administration.
-
Extraction: NAD⁺ is extracted from the tumor tissue.
-
Quantification: NAD⁺ levels are measured by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Impact of Nicotinic Acid (NA) Co-administration
The co-administration of nicotinic acid (NA) has been investigated as a strategy to mitigate potential on-target toxicities of NAMPT inhibitors in normal tissues, which can utilize the NAPRT1-dependent pathway to synthesize NAD⁺ from NA.
Interestingly, while NA did not rescue NAPRT1-deficient tumor cells from this compound in vitro, it did rescue the anti-tumor efficacy of this compound in vivo in NAPRT1-deficient xenograft models. This in vivo rescue is attributed to an increase in circulating metabolites generated by the host (mouse) liver in response to NA, which leads to increased NAD⁺ and NAM levels within the tumor, thereby circumventing the NAMPT blockade. These findings have important implications for the clinical development of NAMPT inhibitors and the potential use of NA as a rescue agent.
Safety and Toxicology
Preclinical safety studies in rats identified cardiotoxicity and retinal toxicity as potential on-target effects of NAMPT inhibition with this compound. Co-administration of NA provided partial mitigation of these toxicities in vivo.
Conclusion
This compound is a potent NAMPT inhibitor with significant preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, centered on the depletion of cellular NAD⁺, has been well-characterized. The preclinical data on efficacy, pharmacokinetics, and safety provide a strong foundation for its clinical development. Further investigation into the interplay between NAMPT and NAPRT1 pathways and the impact of NA co-administration will be crucial for optimizing the therapeutic window of this compound and other NAMPT inhibitors in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
GNE-617: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-617 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, this compound exhibits significant anti-proliferative effects in various cancer cell lines and has demonstrated efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis route, and key biological experimental protocols for this compound, intended to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.
Chemical Properties
This compound, with the chemical name N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carboxamide, possesses the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅F₂N₃O₃S | [1] |
| Molecular Weight | 427.42 g/mol | [1] |
| CAS Number | 1362154-70-8 | [1] |
| Appearance | Solid | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | DMSO: ≥21.35 mg/mLWater: InsolubleEthanol: Insoluble | [1] |
| pKa | Not Reported | |
| LogP | Not Reported |
Synthesis Routes
The synthesis of this compound can be achieved through a multi-step process involving the preparation of two key intermediates: imidazo[1,2-a]pyridine-6-carboxylic acid and 4-((3,5-difluorophenyl)sulfonyl)benzylamine . These intermediates are then coupled to form the final product.
Synthesis of Intermediates
2.1.1. Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
A plausible synthetic route for imidazo[1,2-a]pyridine-6-carboxylic acid is outlined below. This synthesis typically starts from a commercially available aminopyridine derivative.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. To a solution of 2-amino-5-bromopyridine in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid. The ethyl imidazo[1,2-a]pyridine-6-carboxylate is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol. The reaction mixture is heated until the hydrolysis is complete. After cooling, the solution is acidified with an acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.
2.1.2. Synthesis of 4-((3,5-difluorophenyl)sulfonyl)benzylamine
The synthesis of this key amine intermediate involves a sulfone formation followed by a reduction of a nitrile or a related functional group.
Experimental Protocol:
-
Step 1: Synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile. 3,5-Difluorobenzenesulfonyl chloride is reacted with 4-cyanobenzyl bromide in the presence of a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzylamine. The nitrile group of 4-((3,5-difluorophenyl)sulfonyl)benzonitrile is reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or by catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere. After the reduction is complete, the reaction is carefully quenched, and the product is extracted and purified.
Final Synthesis of this compound
The final step in the synthesis of this compound is an amide coupling reaction between imidazo[1,2-a]pyridine-6-carboxylic acid and 4-((3,5-difluorophenyl)sulfonyl)benzylamine.
Experimental Protocol:
-
To a solution of imidazo[1,2-a]pyridine-6-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added.
-
The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
4-((3,5-difluorophenyl)sulfonyl)benzylamine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.
By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels. This, in turn, disrupts cellular energy metabolism, inhibits NAD+-dependent enzymes such as PARPs, increases reactive oxygen species (ROS), and leads to the accumulation of DNA damage, ultimately inducing cancer cell death.
In Vitro Potency
This compound has demonstrated potent anti-proliferative activity against a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| U251 | Glioblastoma | 1.8 | [1] |
| HT1080 | Fibrosarcoma | 2.1 | [1] |
| PC3 | Prostate Cancer | 2.7 | [1] |
| MiaPaCa2 | Pancreatic Cancer | 7.4 | [1] |
| HCT116 | Colorectal Cancer | 2.0 | [1] |
| A549 | Non-small cell lung cancer | 18.9 | [2] |
This compound inhibits the biochemical activity of NAMPT with an IC₅₀ of 5 nM.[2]
Key Experimental Protocols
NAMPT Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified NAMPT enzyme.
Methodology:
-
Reagents and Materials: Purified recombinant human NAMPT enzyme, NAMPT assay buffer, ATP, nicotinamide, phosphoribosyl pyrophosphate (PRPP), a coupled enzyme system for detecting the product (e.g., NMNAT and an enzyme that uses NAD+ to generate a fluorescent or colorimetric signal), 96-well or 384-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of the microplate, add the NAMPT enzyme and the this compound dilutions (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a substrate mixture containing nicotinamide, PRPP, and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60-120 minutes).
-
Stop the reaction and add the reagents for the detection step.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium and supplements, 96-well cell culture plates, this compound, DMSO, a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viable cells against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., U251 or HT1080) into the flank of the mice.
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral gavage (e.g., in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Administer this compound or vehicle to the respective groups at a specified dose and schedule (e.g., once or twice daily).[3]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tumors can be harvested to measure NAD+ levels to confirm target engagement.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the statistical significance of the results.
-
Conclusion
This compound is a valuable research tool for investigating the role of NAMPT and NAD+ metabolism in cancer and other diseases. Its potent and selective inhibitory activity, coupled with demonstrated in vivo efficacy, makes it a significant compound for preclinical studies. This technical guide provides a foundational understanding of its chemical properties, a detailed synthetic approach, and essential experimental protocols to facilitate further research and drug development efforts centered on NAMPT inhibition. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
Methodological & Application
GNE-617 In Vitro Assay: A Comprehensive Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-617 is a highly potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3][4][5] Inhibition of NAMPT by this compound leads to the depletion of cellular NAD+ pools, a vital coenzyme for numerous cellular processes, ultimately resulting in cell death.[1][6][7] This application note provides detailed protocols for key in vitro assays to characterize the activity of this compound, including enzymatic inhibition, cellular viability, and target engagement. The provided methodologies are essential for researchers investigating NAMPT inhibition and the development of novel anti-cancer therapeutics.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental cofactor in cellular metabolism, redox reactions, and signaling. The NAMPT-mediated salvage pathway is a primary route for NAD+ biosynthesis in mammalian cells.[8] Many cancer cells exhibit a heightened reliance on this pathway for their sustained proliferation and survival, making NAMPT an attractive therapeutic target.[8] this compound has emerged as a valuable tool for studying the consequences of NAMPT inhibition in preclinical cancer models.
This document outlines standardized in vitro procedures to assess the biochemical and cellular effects of this compound. These protocols can be adapted for the evaluation of other NAMPT inhibitors and for screening new chemical entities.
Mechanism of Action
This compound acts as a competitive inhibitor of NAMPT, binding to the enzyme's active site and blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[7] The subsequent decline in NAD+ levels disrupts cellular energy metabolism and triggers programmed cell death. The sensitivity of cancer cell lines to this compound can be influenced by their expression of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway.[7][9]
Signaling Pathway
Caption: this compound inhibits the NAMPT-mediated NAD+ salvage pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Value (nM) | Reference |
| Biochemical Assay | Human NAMPT | IC50 | 5 | [1][2][4][6] |
| Cell Viability | U251 | IC50 | 1.8 | [1] |
| Cell Viability | HT1080 | IC50 | 2.1 | [1] |
| Cell Viability | HCT116 | IC50 | 2 | [1] |
| Cell Viability | PC3 | IC50 | 2.7 | [1] |
| Cell Viability | MiaPaCa2 | IC50 | 7.4 | [1] |
| Cell Viability | A549 | IC50 | 18.9 | [2][4] |
| NAD+ Depletion | Multiple Cell Lines | EC50 | 0.54 - 4.69 | [1][7][10] |
| ATP Depletion | Multiple Cell Lines | EC50 | 2.16 - 9.35 | [7] |
Experimental Protocols
NAMPT Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection reagent (e.g., fluorescent or colorimetric NAD+ quantification kit)
-
96-well assay plates
Workflow:
Caption: Workflow for the NAMPT enzymatic inhibition assay.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant NAMPT enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrates, NAM and PRPP.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add NMNAT to convert the product, NMN, to NAD+.
-
Quantify the amount of NAD+ produced using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-1080, PC3)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CyQUANT®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the plates for a specified period (typically 72-96 hours).
-
Assess cell viability using a metabolic assay such as CellTiter-Glo (measures ATP) or CyQUANT (measures nucleic acid content).
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration.
Cellular NAD+ Level Quantification
Objective: To measure the depletion of intracellular NAD+ levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
6-well or 10 cm cell culture dishes
-
Extraction buffer (e.g., methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Workflow:
Caption: Workflow for quantifying cellular NAD+ levels.
Procedure:
-
Seed cells in larger format dishes and treat with a fixed concentration of this compound (e.g., 200 nM).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.
-
Perform metabolite extraction using a cold extraction buffer.
-
Analyze the cell extracts by LC-MS/MS to separate and quantify NAD+.
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
Conclusion
This compound is a powerful research tool for investigating the role of NAMPT in cancer biology. The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound and other NAMPT inhibitors. Consistent application of these methodologies will facilitate the generation of reliable and comparable data, accelerating the discovery and development of novel therapeutics targeting NAD+ metabolism.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NAMPT | TargetMol [targetmol.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
GNE-617 Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing cell viability upon treatment with GNE-617, a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] The methodologies for two common colorimetric and fluorometric assays, MTT and CyQuant, are outlined to enable researchers to quantify the cytotoxic and cytostatic effects of this compound. Additionally, this guide presents a summary of expected quantitative data and visual representations of the experimental workflow and the targeted signaling pathway.
Introduction
This compound is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[3] NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells that are highly dependent on the NAD+ salvage pathway.[3][4] Accurate and reproducible methods to measure cell viability are crucial for evaluating the efficacy of compounds like this compound. The MTT and CyQuant assays are robust methods to determine cell viability and proliferation. The MTT assay measures the metabolic activity of cells, where viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[5][6][7][8] The CyQuant assay, on the other hand, quantifies the cellular nucleic acid content as an indicator of cell number.[9][10]
Signaling Pathway of this compound
This compound targets the NAD+ salvage pathway by directly inhibiting the NAMPT enzyme. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis. The subsequent depletion of the cellular NAD+ pool disrupts various NAD+-dependent processes, ultimately leading to a reduction in ATP levels and cell death.[11]
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and leading to cell death.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[5][6][8][12]
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][8][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][12] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[5][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to reduce background noise.[5]
CyQuant® Cell Proliferation Assay
This protocol is based on the principles of the CyQuant® Direct Cell Proliferation Assay.[13][14]
Materials:
-
This compound
-
Cells of interest
-
96-well or 384-well black, clear-bottom plates
-
Complete cell culture medium
-
CyQuant® Assay Kit (containing CyQuant® GR dye and cell-lysis buffer)[10]
-
Fluorescence microplate reader with excitation ~485 nm and emission detection ~530 nm
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 1,000-20,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours). Research indicates that cell viability can be assessed after 96 hours of incubation with this compound using a CyQuant assay.[4][15]
-
Reagent Preparation: Prepare the CyQuant® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions. This typically involves diluting the concentrated dye and lysis buffer.[9][10]
-
Lysis and Staining: Add an equal volume of the CyQuant® working solution to each well. For example, add 100 µL of working solution to 100 µL of cells in culture medium.[13]
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[13][14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Experimental Workflow Diagram
Caption: General workflow for assessing cell viability after this compound treatment.
Data Presentation
The results from cell viability assays with this compound are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Assay Type | This compound IC50 (nM) | Reference |
| A2780 | SRB Assay (72h) | 2 | [2] |
| U251 | Not Specified | 1.8 | [16] |
| HT1080 | Not Specified | 2.1 | [16] |
| PC3 | Not Specified | 2.7 | [16] |
| MiaPaCa2 | Not Specified | 7.4 | [16] |
| HCT116 | Not Specified | 2 | [16] |
| Various Cancer Cell Lines | Viability Assay | 1.82 - 5.98 | [11] |
Note: The specific IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Conclusion
The MTT and CyQuant assays are reliable and reproducible methods for determining the effect of this compound on cell viability. The provided protocols offer a starting point for researchers to design and execute their experiments. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup. The quantitative data generated from these assays are essential for understanding the dose-dependent effects of this compound and for its continued development as a potential therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 10. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
Application Notes and Protocols for GNE-617 Mediated NAD/NADH Measurement in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs). The NAD salvage pathway, where nicotinamide is recycled back to NAD, is essential for maintaining the cellular NAD pool. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).
GNE-617 is a potent and specific inhibitor of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[1] By inhibiting NAMPT, this compound effectively depletes intracellular NAD levels, leading to metabolic disruption and cell death, making it a valuable tool for studying NAD-dependent cellular processes.[2][3] These application notes provide detailed protocols for utilizing this compound to modulate and measure NAD and NADH levels in cultured cells.
Mechanism of Action of this compound
This compound competitively binds to the nicotinamide-binding pocket of the NAMPT enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the NAD salvage pathway. This inhibition leads to a rapid reduction in the cellular NAD pool.
Caption: this compound inhibits the NAMPT enzyme in the NAD salvage pathway.
Quantitative Data Summary
The following tables summarize the effects of this compound on cellular NAD levels and cell viability across various cancer cell lines.
Table 1: Potency of this compound in Reducing NAD, ATP, and Cell Viability [4]
| Cell Line | Tissue of Origin | NAPRT1 Status | NAD EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
| HCT-116 | Colorectal | Proficient | 0.54 | 1.25 | 1.51 |
| Colo205 | Colorectal | Proficient | 1.13 | 2.50 | 3.00 |
| Calu6 | Non-small cell lung | Proficient | 4.69 | 8.89 | 10.4 |
| PC3 | Prostate | Deficient | 0.89 | 1.83 | 2.05 |
| HT-1080 | Fibrosarcoma | Deficient | 1.25 | 2.08 | 2.33 |
| MiaPaCa-2 | Pancreatic | Deficient | 2.65 | 5.33 | 5.92 |
EC50 values were determined after 48 hours of treatment with this compound.
Table 2: Time-Dependent Reduction of NAD Levels by this compound (200 nM) [2]
| Cell Line | t1/2 of NAD Reduction (hours) | Time to 95% NAD Depletion (hours) |
| A549 | 12.5 | 54.2 |
| Calu6 | 10.9 | 47.3 |
| Colo205 | 6.5 | 28.2 |
| HCT116 | 8.1 | 35.1 |
| MiaPaCa2 | 10.8 | 46.8 |
| PC3 | 11.2 | 48.6 |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound to Deplete NAD Levels
This protocol describes the general procedure for treating cultured cells with this compound to induce NAD depletion.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the desired level of NAD depletion (refer to Table 2).
-
Cell Harvesting: After the incubation period, harvest the cells for subsequent NAD/NADH measurement. For adherent cells, wash with PBS, then detach using trypsin or a cell scraper. For suspension cells, collect by centrifugation.
Caption: Workflow for treating cultured cells with this compound.
Protocol 2: Measurement of Total NAD/NADH, NAD+, and NADH in Cultured Cells
This protocol provides a general method for measuring NAD and NADH levels using a commercially available colorimetric or fluorometric assay kit. The principle of these assays often involves an enzymatic cycling reaction.[5][6][7]
Materials:
-
This compound treated and control cells (from Protocol 1)
-
NAD/NADH Assay Kit (e.g., from Cayman Chemical, Cell Biolabs, or Sigma-Aldrich)
-
NAD/NADH Extraction Buffer (provided in the kit or prepared as 0.5 M perchloric acid for NAD+ and 0.5 M NaOH for NADH)
-
Neutralization Buffer (provided in the kit or prepared as 1 M KOH)
-
96-well microplate (black or clear, depending on the assay)
-
Microplate reader (for absorbance or fluorescence)
-
Refrigerated centrifuge
Procedure:
A. Sample Preparation and Extraction
-
Cell Lysis: Resuspend the harvested cell pellet (typically 1-5 x 10^6 cells) in 100-200 µL of ice-cold NAD/NADH Extraction Buffer. Homogenize or sonicate the cells on ice.
-
Extraction of Total NAD/NADH: For total NAD/NADH, proceed directly to deproteinization.
-
Selective Extraction of NAD+: To measure NAD+ specifically, an acidic extraction is required. Add an equal volume of 0.5 M perchloric acid to the cell lysate. Vortex and incubate on ice for 10-15 minutes. This will degrade NADH. Centrifuge at 13,000 x g for 5 minutes at 4°C. Carefully collect the supernatant and neutralize it with 1 M KOH.
-
Selective Extraction of NADH: To measure NADH specifically, an alkaline extraction is required. Add an equal volume of 0.5 M NaOH to the cell lysate. Vortex and heat at 60°C for 15-30 minutes. This will degrade NAD+. Cool on ice and neutralize with 1 M KOH.
-
Deproteinization (for total NAD/NADH): Centrifuge the cell lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material. A 10 kDa spin filter can be used for efficient deproteinization.[7]
B. NAD/NADH Assay
-
Standard Curve Preparation: Prepare a standard curve using the NAD standard provided in the assay kit according to the manufacturer's instructions.
-
Assay Reaction: Add the prepared cell extracts (total, NAD+, or NADH) and standards to the wells of the 96-well plate.
-
Reagent Addition: Add the assay reagents (enzyme mix, substrate) to each well as per the kit's protocol.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's manual (typically 15-60 minutes), protected from light.
-
Measurement: Read the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculation: Determine the concentration of NAD/NADH in the samples by comparing the readings to the standard curve. The NAD/NADH ratio can then be calculated.
Caption: Workflow for NAD/NADH measurement in cultured cells.
Troubleshooting
-
High background signal: Ensure complete deproteinization of cell lysates, as enzymes in the sample can interfere with the assay.
-
Low signal: Increase the number of cells used for extraction. Ensure proper storage and handling of assay reagents.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Perform the assay in triplicate to minimize variability.
Conclusion
This compound is a powerful research tool for investigating the roles of NAD in cellular physiology and disease. By following these detailed protocols, researchers can effectively modulate and accurately measure NAD and NADH levels in cultured cells, enabling a deeper understanding of NAD-dependent pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. thomassci.com [thomassci.com]
- 7. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for G-617 Xenograft Model Establishment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a GNE-617 xenograft model for preclinical cancer research. This compound is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a cascade of events including reduced ATP production, impaired DNA repair, and ultimately, cancer cell death.[4][5][6] This makes NAMPT an attractive therapeutic target in oncology, and this compound a valuable tool for investigating its inhibition in vivo.
The following sections detail the necessary protocols for cell line selection, xenograft model establishment, this compound administration, and pharmacodynamic analysis. The provided data and workflows are synthesized from various preclinical studies to ensure a robust and reproducible experimental design.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated across various cancer cell line-derived xenograft models. The following tables summarize the in vitro potency of this compound and its in vivo efficacy in different tumor models.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| U251 | Glioblastoma | 1.8[2] |
| HT1080 | Fibrosarcoma | 2.1[2] |
| HCT116 | Colorectal | 2.0[2] |
| PC3 | Prostate | 2.7[2] |
| MiaPaCa2 | Pancreatic | 7.4[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Colo-205 | Colorectal | Mice | 15 mg/kg, BID, oral | 57% | [1] |
| HCT-116 | Colorectal | Not Specified | 15 mg/kg, BID for 5 days, oral | 87% | [7] |
| MiaPaCa-2 | Pancreatic | Not Specified | 10 mg/kg, BID for 5 days, oral | 91% | [7] |
| PC3 | Prostate | Not Specified | 15 mg/kg, BID for 5 days, oral | 168% (regression) | [7] |
| HT-1080 | Fibrosarcoma | Not Specified | 15 mg/kg, BID for 5 days, oral | 143% (regression) | [7] |
| PC3 | Prostate | Not Specified | 30 mg/kg, QD for 7 days, oral | Not Specified | [7] |
| HT-1080 | Fibrosarcoma | Not Specified | 30 mg/kg, QD for 7 days, oral | Not Specified | [7] |
Signaling Pathway
This compound targets the NAD+ salvage pathway, which is crucial for maintaining the cellular NAD+ pool, especially in cancer cells with high metabolic demands.
Experimental Protocols
Cell Culture and Xenograft Establishment
This protocol outlines the steps for establishing a subcutaneous xenograft model using a cancer cell line sensitive to this compound.
Materials:
-
Selected cancer cell line (e.g., HCT-116, PC3, HT-1080)
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Syringes and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Digital calipers
Protocol:
-
Cell Culture: Culture the selected cancer cell line in its recommended medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using trypsin-EDTA.
-
Cell Preparation: Neutralize the trypsin, collect the cells, and centrifuge at a low speed. Resuspend the cell pellet in sterile PBS.
-
Cell Counting: Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Injection Preparation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Study Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., PEG400/H2O/EtOH in a 60/30/10 ratio)[7]
-
Oral gavage needles
-
Syringes
Protocol:
-
Formulation Preparation: Prepare the this compound formulation in the designated vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice in each group.
-
Dosing: Administer this compound to the treatment group via oral gavage. The control group should receive the vehicle only. The dosing schedule (e.g., once or twice daily) and duration should be based on the experimental design.[7]
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
Efficacy and Pharmacodynamic Analysis
This protocol details the assessment of this compound's anti-tumor activity and its effect on the target pathway in vivo.
Materials:
-
Liquid nitrogen
-
Reagents and kits for NAD+ and ATP measurement (e.g., LC-MS/MS)
-
Reagents for protein extraction and Western blot analysis
Protocol:
-
Efficacy Evaluation: Continue treatment for the planned duration or until tumors in the control group reach the endpoint size. Record tumor volumes and body weights throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weight and volume.
-
Tumor Growth Inhibition (TGI) Calculation: Calculate the TGI for each treatment group relative to the vehicle control group.
-
Pharmacodynamic Analysis:
-
For analysis of NAD+ and ATP levels, a separate cohort of mice may be used.
-
Treat tumor-bearing mice with this compound for a specified period (e.g., 1 to 5 days).[7]
-
At a designated time point after the final dose, euthanize the mice and harvest the tumors.
-
Immediately flash-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Measure NAD+ and ATP levels in the tumor tissue using appropriate methods such as LC-MS/MS. A significant reduction in tumor NAD levels is expected following this compound treatment.[7]
-
Protein lysates can also be prepared from the tumor tissue for Western blot analysis of relevant pathway proteins if desired.
-
Experimental Workflow
A typical in vivo xenograft study to evaluate the efficacy of a NAMPT inhibitor like this compound follows a structured workflow.
Logical Framework for this compound's Anti-Tumor Activity
The therapeutic rationale for using this compound in cancer treatment is based on a clear cause-and-effect relationship from target inhibition to tumor regression.
References
- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
GNE-617 In Vivo Dosing and Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This pathway is critical for cellular metabolism, DNA repair, and signaling.[3] Many cancer cells exhibit an increased reliance on the NAMPT-dependent salvage pathway for NAD+ production, making NAMPT an attractive therapeutic target.[4] this compound has demonstrated robust anti-tumor efficacy in various preclinical cancer models by depleting intracellular NAD+ levels, which leads to metabolic stress and cell death.[2][4]
These application notes provide a comprehensive guide to the in vivo dosing and administration of this compound, based on available preclinical data. The information is intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Data Presentation
This compound In Vivo Efficacy and Dosing Summary in Xenograft Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Observed Efficacy | Reference |
| Colo-205 | Colorectal Cancer | Oral | 15 mg/kg | Twice Daily (BID) | 57% Tumor Growth Inhibition (TGI) | [1] |
| HCT-116 | Colorectal Cancer | Oral | Not Specified | Twice Daily (BID) for 5 days | Tumor Regression | [4][5] |
| PC3 | Prostate Cancer | Oral | 5-30 mg/kg | Twice Daily (BID) for 5 days | Significant time-dependent decrease in NAD levels | [4][6] |
| HT-1080 | Fibrosarcoma | Oral | 5-30 mg/kg | Once Daily (QD) or Twice Daily (BID) for 5-7 days | Dose-dependent decrease in tumor NAD levels, 139% TGI | [4][6][7] |
| MiaPaCa-2 | Pancreatic Cancer | Oral | Not Specified | Once Daily (QD) for 5 days | 77% TGI | [4][8] |
| U251 | Glioblastoma | Not Specified | Not Specified | Not Specified | Significant antitumor effects | [2] |
Pharmacokinetic Parameters of this compound Across Species
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Dog | 4.62 | 65.2 |
| Monkey | 9.14 | 29.4 |
Data from reference[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vehicle solution (e.g., sterile saline, PEG-based solution, or as determined by solubility and tolerability studies)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature.
-
Prepare a high-concentration stock solution by dissolving the this compound powder in a minimal amount of DMSO. The solubility in DMSO is reported to be >21.4 mg/mL.[2][6]
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2][6] Ensure the compound is completely dissolved.
-
-
Dosing Solution Preparation:
-
Based on the desired final dosing concentration and the average weight of the experimental animals, calculate the required volume of the stock solution.
-
Dilute the stock solution in a vehicle appropriate for oral administration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.[3]
-
Vortex the final dosing solution thoroughly to ensure a homogenous suspension or solution.
-
It is recommended to prepare the dosing solution fresh on the day of administration.[9]
-
Protocol 2: In Vivo Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Experimental mice (e.g., nude, SCID) with established tumor xenografts[7]
-
Appropriately sized oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions for at least one week prior to the start of the study.[3]
-
Weigh each mouse immediately before dosing to accurately calculate the volume of the dosing solution to be administered.[3]
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation directly into the stomach using an oral gavage needle.[3]
-
-
Monitoring:
-
Observe the animals for any signs of acute toxicity or adverse reactions immediately following administration and at regular intervals thereafter.[3]
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of general health and potential toxicity.[7]
-
Measure tumor volume using digital calipers 2-3 times per week to assess anti-tumor efficacy. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
-
Pharmacodynamic and Toxicological Assessment:
-
For pharmacodynamic studies, tumors can be harvested at specific time points after dosing (e.g., 1, 12, 24 hours) to measure NAD+ levels via LC-MS/MS to confirm target engagement.[4]
-
Be aware of potential toxicities associated with NAMPT inhibitors, including hematopoietic, cardiac, and retinal toxicities, which have been observed in rodent safety studies with this compound.[10][11][12]
-
Visualizations
Signaling Pathway
References
- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GNE-617 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3][4][5] Inhibition of NAMPT by this compound leads to a rapid depletion of cellular NAD+ pools, subsequently causing a decline in ATP levels and inducing cell death, making it a compound of interest in cancer research.[1][2][6] The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[7][8][9]
These application notes provide a detailed protocol for utilizing this compound in Seahorse XF assays to investigate its impact on cellular bioenergetics. The provided methodologies will enable researchers to assess the metabolic consequences of NAMPT inhibition and elucidate the mechanisms of this compound-induced cellular demise.
Signaling Pathway: NAD+ Salvage Pathway and Inhibition by this compound
The primary pathway for NAD+ regeneration in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme.[10][11] this compound acts as a competitive inhibitor of NAMPT, preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+.[10][12] This disruption of the NAD+ pool has profound effects on cellular processes that are dependent on NAD+, including mitochondrial respiration.
Experimental Protocols
This section outlines the protocols for assessing the metabolic effects of this compound using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test.
Materials
-
This compound (prepare stock solution in DMSO)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (or other appropriate medium)
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Cell line of interest (e.g., A549, HCT116)
Protocol 1: Assessing the Impact of this compound on Mitochondrial Respiration using the Cell Mito Stress Test
This protocol is designed to measure the key parameters of mitochondrial function following treatment with this compound.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for the chosen cell line to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight in a 37°C, CO2 incubator.
Day 2: this compound Treatment and Seahorse Assay
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in Seahorse XF assay medium. Suggested concentration range: 1 nM - 1 µM. Include a vehicle control (DMSO).
-
Remove the cell culture medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) in a 37°C, CO2 incubator. The incubation time should be optimized based on the time required for this compound to deplete NAD+ pools in the specific cell line.[2]
-
-
Seahorse XF Plate and Cartridge Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C, non-CO2 incubator.
-
One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate the cell plate in a 37°C, non-CO2 incubator.
-
-
Compound Loading:
-
Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A from the Cell Mito Stress Test Kit in Seahorse XF assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The assay protocol will consist of baseline measurements followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Protocol 2: Evaluating the Effect of this compound on Glycolysis using the Glycolysis Stress Test
This protocol measures the key parameters of glycolytic flux in cells treated with this compound.
Day 1 & 2 (Pre-treatment): Follow the same cell seeding and this compound pre-treatment steps as in Protocol 1.
Day 2: Seahorse Assay
-
Seahorse XF Plate and Cartridge Preparation:
-
Hydrate the sensor cartridge as described previously.
-
One hour before the assay, wash the cells with glucose-free Seahorse XF assay medium and then replace it with the same medium. Incubate the cell plate in a 37°C, non-CO2 incubator.
-
-
Compound Loading:
-
Prepare working solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) from the Glycolysis Stress Test Kit in glucose-free Seahorse XF assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The assay protocol will involve baseline measurements followed by sequential injections of glucose, oligomycin, and 2-DG.
-
Data Presentation
The following tables summarize the expected quantitative data from the Seahorse XF assays with this compound treatment. The values are hypothetical and will vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Expected Effects of this compound on Mitochondrial Respiration (Cell Mito Stress Test)
| Parameter | Vehicle Control (pmol/min) | This compound (10 nM) (pmol/min) | This compound (100 nM) (pmol/min) |
| Basal Respiration | 100 ± 10 | 80 ± 8 | 50 ± 5 |
| ATP Production | 70 ± 7 | 50 ± 5 | 25 ± 3 |
| Maximal Respiration | 200 ± 20 | 150 ± 15 | 80 ± 8 |
| Spare Respiratory Capacity | 100 ± 10 | 70 ± 7 | 30 ± 3 |
| Proton Leak | 30 ± 3 | 30 ± 3 | 25 ± 3 |
| Non-Mitochondrial Oxygen Consumption | 10 ± 1 | 10 ± 1 | 10 ± 1 |
Table 2: Expected Effects of this compound on Glycolysis (Glycolysis Stress Test)
| Parameter | Vehicle Control (mpH/min) | This compound (10 nM) (mpH/min) | This compound (100 nM) (mpH/min) |
| Non-Glycolytic Acidification | 10 ± 1 | 10 ± 1 | 10 ± 1 |
| Glycolysis | 50 ± 5 | 60 ± 6 | 70 ± 7 |
| Glycolytic Capacity | 80 ± 8 | 90 ± 9 | 100 ± 10 |
| Glycolytic Reserve | 30 ± 3 | 30 ± 3 | 30 ± 3 |
Visualization of Experimental Workflow and Expected Results
The following diagrams illustrate the experimental workflow and the anticipated outcomes of using this compound in Seahorse XF assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
GNE-617: Application Notes and Protocols for Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis.[1][2] With an IC50 of 5 nM, this compound effectively depletes intracellular NAD and subsequently ATP levels, leading to profound metabolic disruption and cell death in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in metabolomics studies to investigate its impact on cellular metabolism.
Mechanism of Action
This compound competitively inhibits NAMPT, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD. NAD is an essential cofactor for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. It is also a substrate for NAD-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, signaling, and gene expression.[3] By depleting the cellular NAD pool, this compound triggers a cascade of metabolic failures, ultimately leading to cancer cell death.[4]
Data Presentation: Quantitative Effects of this compound and other NAMPT Inhibitors
The following tables summarize the quantitative effects of this compound and other NAMPT inhibitors on key cellular metabolites and processes.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | NAD Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) | Reference |
| PC3 | Prostate | 0.54 | 2.16 | 1.82 | [5] |
| HT-1080 | Fibrosarcoma | 4.69 | 9.35 | 5.98 | [5] |
| MiaPaCa-2 | Pancreatic | 1.23 | 3.45 | 2.55 | [5] |
| HCT-116 | Colorectal | 0.89 | 2.87 | 2.11 | [5] |
| Colo205 | Colorectal | 1.15 | 4.56 | 3.24 | [5] |
| Calu6 | Non-small cell lung | 2.33 | 7.81 | 4.76 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, oral) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | Colorectal | 15 | Twice daily for 5 days | 87 | [5] |
| MiaPaCa-2 | Pancreatic | 10 | Twice daily for 5 days | 91 | [5] |
| PC3 | Prostate | 15 | Twice daily for 5 days | 168 (regression) | [5] |
| HT-1080 | Fibrosarcoma | 15 | Twice daily for 5 days | 143 (regression) | [5] |
| Colo-205 | Colorectal | 15 | Twice daily | 57 | [6] |
Table 3: Metabolic Alterations Induced by NAMPT Inhibition (using FK866 as an analogue)
Data from a study using the NAMPT inhibitor FK866, which has a similar mechanism of action to this compound, in A2780 (ovarian) and HCT-116 (colorectal) cancer cells.[7]
| Metabolic Pathway | Key Metabolites Altered | Observed Effect in Cancer Cells |
| Glycolysis | Glucose-6-phosphate, Fructose-6-phosphate | Accumulation |
| Glyceraldehyde-3-phosphate | Accumulation | |
| Pyruvate, Lactate | Depletion | |
| TCA Cycle | Citrate, Aconitate, Isocitrate | Depletion |
| α-Ketoglutarate, Succinate, Fumarate, Malate | Depletion | |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate, Ribose-5-phosphate | Accumulation |
| Amino Acid Metabolism | Aspartate, Alanine, N-carbamoyl-aspartate | Significant changes |
| Glutamine, N-acetylglutamine | Increased levels | |
| Purine & Pyrimidine Metabolism | GMP, CMP, dCMP, dAMP, UTP | Dose-dependent decrease |
| Inosine | Strong accumulation | |
| Lipid Metabolism | Palmitic acid, Stearic acid | Elevated levels |
| Choline, Phosphorylcholine (in HCT-116) | Increased levels |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment for Metabolomics Analysis
This protocol is adapted from methodologies used for the NAMPT inhibitor FK866 and can be applied to this compound.[7]
1. Cell Culture and Treatment:
- Culture cancer cell lines of interest (e.g., PC3, HCT-116) in appropriate media (e.g., RPMI 1640, McCoy's 5A) supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Seed 1.0 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.
- Prepare a stock solution of this compound in DMSO.
- Treat cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle (DMSO) for a specified time course (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Metabolite Extraction:
- Following treatment, rapidly aspirate the culture medium.
- Immediately wash the cells once with ice-cold saline (0.9% NaCl).
- Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each well.
- Scrape the cells from the well plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes vigorously for 1 minute.
- Incubate on ice for 20 minutes to allow for complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
- Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) immediately before analysis.
- Vortex briefly and centrifuge to pellet any insoluble debris.
- Transfer the supernatant to LC-MS vials for analysis.
Protocol 2: Metabolite Extraction from Xenograft Tumors
This protocol outlines the steps for extracting metabolites from tumor tissue for subsequent analysis.[8]
1. Tumor Collection and Quenching:
- Following the in vivo study, euthanize the mice and surgically excise the tumors.
- Immediately flash-freeze the tumor tissue in liquid nitrogen to quench all metabolic activity.
- Store the frozen tumors at -80°C until extraction.
2. Tissue Homogenization and Metabolite Extraction:
- Weigh the frozen tumor tissue (typically 50-100 mg).
- Add the frozen tissue to a pre-chilled tube containing ceramic beads and an appropriate volume of ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).
- Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) until the tissue is completely disrupted. Perform homogenization in a cold room or on ice to maintain low temperatures.
- Incubate the homogenate on ice for 30 minutes to facilitate protein precipitation.
- Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the metabolites.
- Dry the extracts and store them as described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for metabolomics studies.
Caption: Downstream metabolic effects of this compound.
References
- 1. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 8. Metabolomics Reveals That Tumor Xenografts Induce Liver Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Synthetic Lethality with GNE-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to a subsequent reduction in ATP and ultimately inducing cancer cell death.[1][2][3][4] This mechanism of action makes this compound a promising agent for cancer therapy, particularly through the induction of synthetic lethality.
Synthetic lethality occurs when the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss or inhibition of either one alone is not lethal. In the context of this compound, synthetic lethality can be exploited in cancer cells that have a pre-existing deficiency in an alternative NAD+ biosynthesis pathway or by combining this compound with inhibitors of other key cellular processes.
These application notes provide detailed protocols for utilizing this compound to induce synthetic lethality, focusing on key in vitro and in vivo experimental setups.
Key Concepts in this compound-Mediated Synthetic Lethality
-
NAPRT1 Deficiency: The Preiss-Handler pathway, which utilizes nicotinic acid (NA) to produce NAD+, is mediated by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).[5] Cancer cells deficient in NAPRT1 are highly dependent on the NAMPT-mediated salvage pathway for their NAD+ supply.[5] Inhibition of NAMPT by this compound in these NAPRT1-deficient cells leads to a catastrophic decline in NAD+ levels and potent cell killing, representing a classic example of synthetic lethality.[5]
-
Combination Therapy:
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and their activity is NAD+-dependent.[6] Combining NAMPT inhibitors with PARP inhibitors has been shown to be synthetically lethal in certain cancer types, such as triple-negative breast cancer.[7] The rationale is that inhibiting NAD+ synthesis via this compound compromises PARP-mediated DNA repair, rendering cancer cells more susceptible to DNA damage and apoptosis induced by PARP inhibitors.
-
SIRT6 Inhibition: Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase that plays a role in DNA repair and metabolism.[8][9] Recent studies have identified SIRT6 as a potential synthetic lethal partner for NAMPT inhibition in acute myeloid leukemia (AML).[1] The combination of a NAMPT inhibitor with a SIRT6 inhibitor could therefore be a promising therapeutic strategy.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | NAPRT1 Status | This compound IC50 (nM) | This compound EC50 for NAD Depletion (nM) | This compound EC50 for ATP Depletion (nM) | Reference(s) |
| U251 | Glioblastoma | - | 1.8 | - | - | [4] |
| HT1080 | Fibrosarcoma | Deficient | 2.1 | 0.54 - 4.69 | 2.16 - 9.35 | [2][4] |
| PC3 | Prostate Cancer | Deficient | 2.7 | 0.54 - 4.69 | 2.16 - 9.35 | [2][4] |
| MiaPaCa2 | Pancreatic Cancer | Deficient | 7.4 | 0.54 - 4.69 | 2.16 - 9.35 | [2][4] |
| HCT116 | Colorectal Cancer | Proficient | 2.0 | 0.54 - 4.69 | 2.16 - 9.35 | [2][4] |
| A549 | Non-Small Cell Lung Cancer | - | 18.9 | - | - | [10] |
| Calu-6 | Non-Small Cell Lung Cancer | Proficient | - | 0.54 - 4.69 | 2.16 - 9.35 | [2] |
| Colo205 | Colorectal Cancer | Proficient | - | 0.54 - 4.69 | 2.16 - 9.35 | [2] |
IC50 and EC50 values are highly dependent on the assay conditions and duration of treatment.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dosing Regimen | Outcome | Reference(s) |
| HT-1080 | Fibrosarcoma | 20 or 30 mg/kg, once daily for 5 days | >98% tumor NAD+ reduction, significant tumor growth inhibition | [6][11] |
| PC3 | Prostate Cancer | 30 mg/kg, single dose | 85% tumor NAD+ reduction at 24 hours | [6] |
| MiaPaCa-2 | Pancreatic Cancer | Doses up to 30 mg/kg, once daily for 7 days | Significant tumor growth inhibition | [11] |
| HCT-116 | Colorectal Cancer | Doses up to 30 mg/kg, twice daily for 5 days | Significant tumor growth inhibition | [11] |
| U251 | Glioblastoma | - | Significant antitumor effects | [4] |
Mandatory Visualizations
Mechanism of action of this compound leading to NAD+ depletion and cell death.
Experimental workflow for evaluating this compound-induced synthetic lethality.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and ATP Depletion Assay
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to concurrently measure ATP levels and cell viability.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For combination studies, prepare dilutions of this compound with and without a fixed concentration of the second inhibitor (e.g., olaparib).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
Incubate for the desired time period (e.g., 72-96 hours).[6]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized luminescence (proportional to ATP and viable cell number) against the log concentration of this compound to determine the EC50 value using a non-linear regression curve fit.
-
Protocol 2: Measurement of Intracellular NAD+ Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of intracellular NAD+.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Ice-cold PBS
-
Extraction solution (e.g., 80% methanol (B129727) or acidic acetonitrile:methanol:water)[12]
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the specified time points (e.g., 24, 48, 72 hours).[11]
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solution to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the NAD+ levels by comparing the peak area of NAD+ to that of the internal standard.
-
Normalize the NAD+ levels to the total protein concentration or cell number from a parallel plate.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the cleavage of PARP and Caspase-3, key markers of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in Protocol 2.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of cleaved PARP and cleaved Caspase-3 to the loading control (GAPDH or β-actin).
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound alone or in combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.[8]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound orally at a predetermined dose and schedule (e.g., 30 mg/kg, once or twice daily).[11][15]
-
For combination studies, administer the second agent according to its established protocol.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., NAD+ levels, western blotting for biomarkers).
-
Conclusion
This compound is a powerful tool for investigating the role of NAMPT in cancer biology and for exploring synthetic lethal therapeutic strategies. The protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo settings. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, furthering our understanding of NAD+ metabolism in cancer and accelerating the development of novel anti-cancer therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 4. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 6. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anti-tumor Activity of GNE-617 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of GNE-617, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two classes of drugs represents a promising therapeutic strategy, leveraging the concept of synthetic lethality to enhance cancer cell killing. By depleting the cellular NAD+ pool, this compound compromises the function of PARP enzymes, which are critical for DNA single-strand break repair. This sensitizes cancer cells to PARP inhibitors, which trap PARP on DNA, leading to the accumulation of cytotoxic double-strand breaks, particularly in tumors with deficiencies in homologous recombination repair.[1][2]
Principle of the Combination Therapy
The synergistic interaction between this compound and PARP inhibitors is based on the dual targeting of critical cellular processes: NAD+ metabolism and DNA damage repair.
-
This compound (NAMPT Inhibitor): this compound inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[3] NAD+ is an essential co-factor for PARP enzymes.[2] By depleting cellular NAD+ levels, this compound reduces the substrate available for PARP, thereby impairing its DNA repair function.[4]
-
PARP Inhibitors (e.g., Olaparib (B1684210), Niraparib (B1663559), Talazoparib): PARP inhibitors block the enzymatic activity of PARP, preventing the repair of DNA single-strand breaks. This leads to the accumulation of DNA lesions that, during DNA replication, are converted into more lethal double-strand breaks.[1] In cancer cells with defective homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.[1]
The combination of this compound and a PARP inhibitor is expected to result in a more profound and sustained inhibition of DNA repair, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis, even in cancer cells that may not be highly sensitive to either agent alone.[4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of NAMPT inhibitors and PARP inhibitors. While specific data for the this compound/PARP inhibitor combination is limited in publicly available literature, the data for the structurally related NAMPT inhibitor GNE-618 in combination with the PARP inhibitor niraparib in Ewing sarcoma provides a strong rationale and expected outcomes for this combination.[4] Data from studies using another NAMPT inhibitor, FK866, with the PARP inhibitor olaparib further supports the synergistic potential.[5]
Table 1: In Vivo Tumor Growth Inhibition in Ewing Sarcoma Xenograft Models (GNE-618 + Niraparib) [4]
| Treatment Group | TC32 Xenograft (Tumor Volume on Day 32, mm³) | TC71 Xenograft (Tumor Volume on Day 32, mm³) |
| Vehicle | ~1200 | ~1800 |
| Niraparib (50 mg/kg) | ~1200 | ~1800 |
| GNE-618 (25 mg/kg) | ~800 | ~1200 |
| Combination | ~200 | ~400 |
Table 2: In Vitro Apoptosis and DNA Damage (FK866 + Olaparib in CAL51 TNBC cells) [5]
| Treatment Group | Caspase 3/7 Activity (Fold Change vs. Control) | Cells with >5 γH2AX foci (%) |
| Control | 1.0 | < 5% |
| Olaparib (10 µM) | ~1.5 | ~30% |
| FK866 (10 nM) | ~1.2 | < 10% |
| Combination | ~2.5 | ~60% |
Mandatory Visualization
Caption: Signaling pathway of this compound and PARP inhibitor combination therapy.
Caption: Workflow for in vitro assessment of this compound and PARP inhibitor synergy.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
Objective: To determine the effect of this compound, a PARP inhibitor, and their combination on cancer cell viability and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and PARP inhibitor stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
33% Acetic Acid
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, a PARP inhibitor, and their combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the PARP inhibitor, or the combination for 24-48 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot for PARP Cleavage
Objective: To detect the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PARP antibody (that recognizes both full-length and cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
References
- 1. Synthetic lethality of PARP and NAMPT inhibition in triple‐negative breast cancer cells | EMBO Molecular Medicine [link.springer.com]
- 2. cns.org [cns.org]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gne-617 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GNE-617, a potent NAMPT inhibitor. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is considered insoluble in water and ethanol.[1][2][3][4] Significant variability in reported solubility in DMSO exists across different suppliers, so it is crucial to refer to the batch-specific datasheet provided with your compound.
Q2: Are there recommended solvents for in vitro and in vivo studies?
A2: Yes, the recommended solvent depends on the experimental context:
-
In Vitro Studies: DMSO is the most commonly used solvent for preparing stock solutions for in vitro assays.[1][2][3][4][5][6]
-
In Vivo Studies: For animal studies, complex vehicle formulations are necessary due to the poor aqueous solubility of this compound. Common formulations include combinations of DMSO, PEG300, PEG400, Tween 80, saline, and corn oil.[5][7][8]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter issues with dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warm the solution: Gently warm the tube at 37°C for 10 minutes.[1][3]
-
Use sonication: Shake the solution in an ultrasonic bath for a short period.[1][3][5]
-
Use fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce the solubility of this compound. Always use fresh, anhydrous DMSO.[4]
Q4: Can I store this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[1][2][3][7] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.[2][7]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that these values may vary slightly between different batches and suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | ≥21.35 mg/mL | ≥49.95 mM | [1][3] |
| DMSO | 25 mg/mL | 58.49 mM | [5] |
| DMSO | 37 mg/mL | 86.56 mM | [2] |
| DMSO | 42 mg/mL | 98.26 mM | [4] |
| DMSO | 20 mg/mL | 46.79 mM | [6] |
| DMF | 20 mg/mL | 46.79 mM | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.47 mM | [6] |
| Water | Insoluble | Insoluble | [1][2][3][4] |
| Ethanol | Insoluble | Insoluble | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, proceed to the troubleshooting steps below.
-
Troubleshooting Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.[1][2][3][7]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol is adapted from formulations used in preclinical studies.[5][7][8] Always perform a small-scale test to ensure complete dissolution and stability before preparing a large batch.
Formulation A: PEG300-based vehicle [5][7]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[7]
-
Vehicle Preparation: In a sterile tube, combine the following in order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween 80
-
-
Final Formulation: Add the this compound DMSO stock solution to the vehicle to constitute 10% of the final volume. Add saline to bring the final volume to 100%. The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][7]
-
Dissolution: Vortex thoroughly. Sonication may be required to achieve a clear solution.[5]
Formulation B: Corn oil-based vehicle [7]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[7]
-
Final Formulation: In a sterile tube, add the this compound DMSO stock solution to corn oil to constitute 10% of the final volume. The final formulation will be 10% DMSO and 90% corn oil.[7]
-
Dissolution: Mix evenly. This protocol is suggested for dosing periods not exceeding half a month.[7]
Visual Guides
This compound Signaling Pathway
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and impacting cell survival.
Experimental Workflow for this compound Solubilization
Caption: Workflow for dissolving this compound, including troubleshooting steps.
Troubleshooting this compound Solubility Issues
Caption: Decision tree for troubleshooting common this compound solubility problems.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | NAMPT | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
GNE-617 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-617, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound leads to the depletion of intracellular NAD+, a critical coenzyme in numerous cellular processes, ultimately resulting in cancer cell death.[3][4]
Q2: What are the known on-target toxicities of this compound observed in preclinical studies?
While highly effective against cancer cells, this compound has demonstrated on-target toxicities in non-cancerous tissues in preclinical animal models. The most significant of these are retinal and cardiac toxicity.[1][5] These toxicities are considered "on-target" as they are a direct consequence of NAMPT inhibition in these respective tissues.[1]
Q3: Can nicotinic acid (NA) supplementation rescue this compound-induced cytotoxicity?
Supplementation with nicotinic acid (NA) can rescue the cytotoxic effects of this compound in cells that express the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1), which provides an alternative pathway for NAD+ synthesis.[6][7] However, unexpectedly, NA has also been shown to rescue efficacy in some NAPRT1-deficient tumor models in vivo, suggesting a complex metabolic interplay that may involve the host's ability to generate and circulate NAD+ precursors.[6][8]
Q4: Are there any known off-target kinase activities of this compound?
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Control (Non-Cancerous) Cell Lines
-
Possible Cause: The control cell line may have a high dependence on the NAMPT pathway for NAD+ synthesis and may not adequately express the alternative NAPRT1 pathway.
-
Troubleshooting Steps:
-
Assess NAPRT1 Expression: Determine the expression level of NAPRT1 in your control cell line via qPCR or Western blot.
-
Nicotinic Acid Rescue: Culture the cells in the presence of this compound with and without nicotinic acid supplementation (typically 10 µM).[7] If NA rescues the cells from this compound-induced death, it confirms the on-target effect through the NAMPT pathway.
-
Select an Alternative Control Line: If the control line is exquisitely sensitive, consider using a cell line with well-characterized and robust expression of NAPRT1.
-
Issue 2: Inconsistent Efficacy in In Vivo Xenograft Models
-
Possible Cause 1: The diet of the animals may contain varying levels of nicotinic acid or other NAD+ precursors, impacting the efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals are on a standardized diet with known and consistent levels of niacin (nicotinic acid and nicotinamide).
-
Monitor Plasma NAD+ Levels: Collect plasma samples to monitor the systemic levels of NAD+ and its precursors.
-
-
Possible Cause 2: The tumor microenvironment or host metabolism may be providing a rescue effect.
-
Troubleshooting Steps:
-
Tumor NAD+ Measurement: Directly measure NAD+ levels in tumor tissue from treated and control animals to confirm target engagement.[6] A significant reduction in tumor NAD+ should be observed.
-
Host vs. Tumor Metabolism: Be aware that the host's liver can metabolize NA and release NAD+ precursors into circulation, potentially rescuing NAPRT1-deficient tumors.[8]
-
Issue 3: Observing Retinal or Cardiac Toxicity in Animal Models
-
Possible Cause: This is a known on-target toxicity of NAMPT inhibitors.[1][5]
-
Troubleshooting Steps:
-
Dose Reduction/Scheduling: Investigate alternative dosing schedules (e.g., intermittent dosing) or lower doses to mitigate toxicity while maintaining anti-tumor efficacy.
-
Ophthalmic and Cardiac Monitoring: Implement regular and thorough ophthalmic examinations and cardiac function tests (e.g., ECG) throughout the study.
-
Biomarker Analysis: Monitor for biomarkers of cardiac or retinal damage in blood samples.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| NAMPT IC50 | 5 nM | Purified human NAMPT | [3][10] |
| Cellular EC50 | 0.54 - 4.69 nM | Panel of cancer cell lines | [10] |
| Antiproliferation IC50 | 1.8 nM | U251 (Glioblastoma) | [10] |
| 2.1 nM | HT1080 (Fibrosarcoma) | [10] | |
| 2.7 nM | PC3 (Prostate Cancer) | [10] | |
| 7.4 nM | MiaPaCa2 (Pancreatic Cancer) | [10] | |
| 2.0 nM | HCT116 (Colorectal Cancer) | [10] |
Table 2: Preclinical Observations of this compound Induced Toxicity
| Toxicity Type | Animal Model | Observations | Reference |
| Retinal Toxicity | Rat | Retinal degeneration observed after 4-7 days of treatment. | [1][2] |
| Cardiotoxicity | Rat | Mortality observed after 4 days at 30 mg/kg, po qd due to cardiotoxicity. | [1] |
Key Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72-96 hours.
-
Assess cell viability using a metabolic assay such as CellTiter-Glo®, which measures ATP levels, or a staining-based assay like CyQuant®.[3][11]
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
2. Intracellular NAD+ Measurement
-
Objective: To quantify the depletion of intracellular NAD+ following this compound treatment.
-
Methodology:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and perform metabolite extraction using a cold methanol-based solution.
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify NAD+.[3][6][11]
-
Normalize NAD+ levels to total protein concentration or cell number.
-
3. Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Subcutaneously inject human cancer cells into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule.[10][11]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as NAD+ measurement.[6]
-
Visualizations
Caption: this compound inhibits NAMPT in the NAD+ salvage pathway.
Caption: Troubleshooting workflow for unexpected control cell cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mechanisms of Resistance to Gne-617 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the NAMPT inhibitor, Gne-617.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide (NAM).[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is critical for cellular metabolism and DNA repair, leading to cancer cell death.[2][4]
Q2: My this compound treatment is not effective in my cancer cell line. What are the potential resistance mechanisms?
A2: Resistance to this compound and other NAMPT inhibitors can arise through several mechanisms:
-
Activation of the Preiss-Handler Pathway: Cancer cells can bypass NAMPT inhibition by utilizing an alternative NAD+ synthesis pathway that starts from nicotinic acid (NA). This pathway is dependent on the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT1).[2][5] If your cells express NAPRT1, they may be intrinsically resistant or can be rescued by NA in the environment.
-
Mutations in the NAMPT Gene: Acquired resistance can be caused by mutations in the NAMPT gene that alter the drug binding site, reducing the efficacy of this compound. Common mutations have been identified at residues such as G217 and S165.[2][6]
-
Increased Nicotinamide (NAM) Levels: High intracellular concentrations of NAM can outcompete this compound for binding to NAMPT, thereby reactivating the salvage pathway and conferring resistance.[4]
-
Metabolic Reprogramming: Some cancer cells can adapt their metabolism to survive with lower NAD+ levels, for instance by shifting towards using pyruvate (B1213749) as a carbon source for mitochondria.[2]
Q3: How can I determine if my cancer cells are NAPRT1-deficient?
A3: You can assess NAPRT1 status through several methods:
-
Western Blotting: This is a direct way to measure the presence or absence of the NAPRT1 protein in your cell lysates.
-
Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to assess NAPRT1 protein expression.[5]
-
Quantitative PCR (qPCR): To measure NAPRT1 gene expression levels.
-
Promoter Methylation Analysis: The loss of NAPRT1 expression in some cancers is due to hypermethylation of its promoter.[5][7]
Q4: What is the expected impact of this compound on cellular NAD+ and ATP levels?
A4: Treatment with this compound is expected to cause a rapid and significant reduction in intracellular NAD+ levels. In sensitive cell lines, a greater than 95% reduction in NAD+ can be observed within 48 hours.[4] This depletion of the NAD+ pool subsequently leads to a decrease in cellular ATP levels, which contributes to cell death.[4]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Intrinsic resistance via NAPRT1 expression. | 1. Check the NAPRT1 status of your cell line using Western Blot or qPCR. 2. If NAPRT1 is expressed, your cells can synthesize NAD+ from nicotinic acid (NA). Ensure your cell culture medium does not contain high levels of NA. 3. Consider using a NAPRT1 inhibitor in combination with this compound in NAPRT1-proficient cells.[2] |
| Acquired resistance through NAMPT mutation. | 1. If you have developed a this compound-resistant cell line, sequence the NAMPT gene to check for known resistance mutations (e.g., S165F/Y, G217A/V/R).[2] 2. Test the sensitivity of your resistant line to structurally different NAMPT inhibitors, as some mutations confer resistance to specific inhibitor classes.[6] |
| High levels of nicotinamide (NAM) in the culture medium. | 1. Ensure your medium formulation does not contain excessive NAM. 2. High NAM levels can compete with this compound.[4] |
| Incorrect drug concentration or inactive compound. | 1. Verify the concentration and integrity of your this compound stock solution. 2. Perform a dose-response experiment to determine the IC50 in your specific cell line. |
Problem 2: Inconsistent IC50/EC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Variations in cell seeding density. | 1. Optimize and maintain a consistent cell seeding density for your viability assays. Cell density can influence drug response. |
| Differences in assay duration. | 1. Standardize the incubation time with this compound. IC50 values can be time-dependent.[8] A 96-hour incubation is commonly used for this compound.[4] |
| Contamination of cell culture. | 1. Regularly check your cell lines for mycoplasma or other contaminants that can affect cell health and drug response. |
| Inconsistent NAD+ levels at the start of the experiment. | 1. Ensure cells are in a logarithmic growth phase and have consistent metabolic activity before adding the drug. |
Quantitative Data Summary
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | NAPRT1 Status | NAD EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
| PC3 | Prostate | Deficient | 0.54 ± 0.11 | 2.16 ± 0.38 | 1.82 ± 0.45 |
| HT-1080 | Fibrosarcoma | Deficient | 1.05 ± 0.23 | 3.23 ± 0.55 | 2.54 ± 0.39 |
| MiaPaCa-2 | Pancreatic | Deficient | 4.69 ± 0.89 | 9.35 ± 1.2 | 5.98 ± 0.98 |
| HCT-116 | Colorectal | Proficient | 0.87 ± 0.15 | 2.98 ± 0.49 | 2.34 ± 0.33 |
| Colo205 | Colorectal | Proficient | 0.99 ± 0.18 | 3.11 ± 0.61 | 2.67 ± 0.51 |
| Calu6 | Lung | Proficient | 1.21 ± 0.29 | 4.56 ± 0.78 | 3.99 ± 0.67 |
| Data is presented as mean ± SD. EC50 values were determined after 96 hours of treatment. Data extracted from a study by O'Brien et al.[4] |
Table 2: Impact of NAMPT Mutations on Gne-618 IC50 Values
| NAMPT Mutation | Fold Increase in GNE-618 IC50 (Enzyme Assay) | Fold Increase in GNE-618 IC50 (Cell-based Assay) |
| G217A | >100 | >100 |
| G217V | >100 | >100 |
| G217R | >100 | >100 |
| S165F | 10 - 100 | ~1000 |
| S165Y | 10 - 100 | Not specified |
| H191R | >100 | Not specified |
| GNE-618 is a close structural analog of this compound. Data extracted from a study by Zheng et al.[6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50 for the parental cell line.
-
Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant portion of cells will die. Allow the surviving cells to repopulate the flask.
-
Gradual dose escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and become resistant. This process can take several months.
-
Cryopreserve at each stage: It is crucial to freeze down vials of cells at each resistance level as a backup.
-
Confirm resistance: Once a resistant population is established at a high concentration of this compound, confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.
-
Characterize the resistant line: Investigate the underlying mechanism of resistance (e.g., by sequencing the NAMPT gene and assessing NAPRT1 expression).
Protocol 2: Western Blot for NAMPT and NAPRT1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against NAMPT (e.g., rabbit polyclonal) and NAPRT1 (e.g., rabbit polyclonal) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
-
Protocol 3: Measurement of Intracellular NAD+ Levels
-
Sample Collection:
-
Plate cells and treat with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
-
NAD+ Extraction:
-
For NAD+ measurement, use an acidic extraction buffer. For NADH, a basic extraction buffer is required. Many commercial kits provide buffers for both.
-
Lyse the cells in the appropriate extraction buffer.
-
Neutralize the extracts as per the kit instructions.
-
-
NAD+ Quantification:
-
Use a commercially available NAD/NADH assay kit (colorimetric or fluorometric).
-
Prepare a standard curve using the provided NAD+ standards.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in your samples based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration of the cell lysate.
-
Visualizations
Signaling Pathways
Caption: NAD+ biosynthesis pathways and mechanisms of this compound resistance.
Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-617 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-617 in in vitro experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound depletes intracellular nicotinamide adenine (B156593) dinucleotide (NAD+) and adenosine (B11128) triphosphate (ATP), leading to cell death.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A starting concentration for this compound can range from low nanomolar to micromolar, depending on the cell line and the experimental endpoint. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model. Published studies have shown EC50 values for NAD+ and ATP reduction, as well as cell viability, to be in the low nanomolar range for many cancer cell lines.[2] For example, in a panel of NAPRT1-deficient and proficient cell lines, EC50 values for NAD+ reduction ranged from 0.54 to 4.69 nM, for ATP reduction from 2.16 to 9.35 nM, and for cell viability from 1.82 to 5.98 nM.[2]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For storage, it is recommended to keep the powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
Q4: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific assay and the desired outcome. For NAD+ depletion, significant reductions can be observed within 48 hours.[2] For cell viability or apoptosis assays, longer incubation times of 72 to 96 hours are common.[5][6] A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values.
-
Possible Cause 1: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance to NAMPT inhibitors.[1][7] This can be due to high expression of nicotinamide phosphoribosyltransferase (NAPRT), which allows cells to utilize nicotinic acid (NA) for NAD+ synthesis via the Preiss-Handler pathway.[7]
-
Possible Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Possible Cause 3: High Cell Seeding Density. A higher number of cells may require a higher concentration of the inhibitor to achieve the desired effect.[1]
-
Troubleshooting Tip: Optimize the cell seeding density for your specific assay. A lower cell density may result in a lower apparent IC50 value.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Assay Conditions. Minor variations in incubation time, temperature, or cell passage number can lead to inconsistent results.[1]
-
Troubleshooting Tip: Standardize your experimental protocol as much as possible. Use cells within a consistent passage number range and ensure precise timing for all incubation steps.
-
-
Possible Cause 2: Presence of Nicotinic Acid (NA) or Nicotinamide (NAM) in Media. The presence of NA or NAM in the cell culture medium can interfere with the activity of this compound.[2]
-
Troubleshooting Tip: Use a defined medium that does not contain NA or NAM. If using serum, be aware that it may contain these components.
-
Issue 3: Unexpected cell death at low concentrations.
-
Possible Cause: Off-target effects. While this compound is a potent NAMPT inhibitor, off-target effects can occur, especially at higher concentrations.[8] However, one study noted that the significant difference in potency between this compound and a structurally related but less potent analog, GNE-643, suggests that the observed toxicities are on-target.[9]
-
Troubleshooting Tip: To confirm that the observed cell death is due to NAMPT inhibition, perform a rescue experiment by co-treating the cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.[10] Rescue of cell viability with NMN would indicate an on-target effect.
-
Data Presentation
Table 1: In Vitro Cellular Potency of this compound [2]
| Cell Line | Cancer Type | NAPRT1 Status | NAD Reduction EC50 (nM) | ATP Reduction EC50 (nM) | Cell Viability EC50 (nM) |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 1.23 | 3.45 | 2.98 |
| MiaPaCa-2 | Pancreatic | Deficient | 4.69 | 9.35 | 5.98 |
| HCT-116 | Colorectal | Proficient | 0.87 | 2.54 | 2.11 |
| Colo205 | Colorectal | Proficient | 1.55 | 4.78 | 3.89 |
| Calu6 | Non-small cell lung | Proficient | 2.31 | 6.21 | 4.52 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from manufacturer's instructions and common laboratory practices.[11][12][13][14][15]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
NAD+ Level Measurement (General Protocol using LC-MS/MS)
This protocol outlines the general steps for measuring intracellular NAD+ levels and is based on methods described in published research.[2][6]
-
Cell Treatment: Seed cells in appropriate culture plates and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract at high speed to pellet the protein and cell debris.
-
-
Sample Processing:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for NAD+ quantification.
-
Normalize the NAD+ levels to the total protein concentration or cell number from a parallel plate.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for CETSA, a method to confirm direct binding of a compound to its target protein in a cellular environment.[16][17]
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a concentration known to be effective.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble NAMPT protein in each sample using Western blotting with an anti-NAMPT antibody.
-
-
Data Analysis: A shift in the melting curve of NAMPT to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates that this compound binds to and stabilizes NAMPT.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the NAD+ salvage pathway.
Caption: A logical workflow for this compound in vitro experiments and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GNE-617 In Vivo Stability and Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo stability and formulation of GNE-617, a potent NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo stability of this compound?
A1: this compound has demonstrated moderate to stable properties in vitro and has been successfully used in various preclinical in vivo studies.[1] Its plasma clearance is reported to be moderate in mice and rats, and low in monkeys and dogs.[1] The oral bioavailability of this compound has been determined in several species, indicating its ability to be absorbed systemically after oral administration.[1]
Q2: What are the main metabolic pathways for this compound?
A2: The primary route of metabolism for this compound in human liver hepatocytes is through the cytochrome P450 enzyme system, specifically CYP3A4/5.[1] This is a critical consideration for potential drug-drug interactions when co-administering this compound with other therapeutic agents that are also metabolized by these enzymes.
Q3: What are the main challenges in formulating this compound for in vivo studies?
A3: The primary formulation challenge for this compound is its poor aqueous solubility. It is reported to be insoluble in water and ethanol (B145695), which necessitates the use of specific solubilizing agents or vehicle systems for in vivo administration.[2] Inadequate formulation can lead to issues such as precipitation at the injection site, poor bioavailability, and high variability in experimental results.
Q4: What is a recommended vehicle for oral administration of this compound in animal models?
A4: A commonly used vehicle for the oral administration of this compound in preclinical xenograft models is a mixture of polyethylene (B3416737) glycol 400 (PEG400), water, and ethanol. A specific ratio that has been used is 60% PEG400, 30% water, and 10% ethanol (vol/vol/vol).[3]
Q5: Are there alternative formulation strategies for poorly soluble inhibitors like this compound?
A5: Yes, for compounds with low aqueous solubility, several alternative formulation strategies can be explored. These include the use of co-solvents such as DMSO, and surfactants like Tween 80, Cremophor EL, or Solutol HS 15.[4][5][6] The choice of excipients should be carefully considered as they can potentially impact the metabolism of the drug.[5][6] It is crucial to perform formulation optimization and stability studies to select the most appropriate vehicle for your specific experimental needs.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon standing or dilution. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incompatible excipients. | - Reduce the concentration of this compound in the formulation.- Gently warm the formulation and sonicate to aid dissolution. Prepare fresh on the day of use.- Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify a more suitable system.- Consider the use of solubilizing agents such as Tween 80 or Cremophor EL. |
| High variability in efficacy or pharmacokinetic data between animals. | - Inhomogeneous suspension leading to inconsistent dosing.- Precipitation of the drug at the site of administration (e.g., in the stomach after oral gavage).- Instability of the formulation. | - Ensure the formulation is a clear solution or a well-homogenized suspension immediately before each administration.- Visually inspect the formulation for any signs of precipitation before dosing.- Evaluate the stability of the formulation under the experimental conditions (e.g., temperature, time).- Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is highly variable. |
| Unexpected toxicity or adverse effects in animals. | - Toxicity of the vehicle itself.- High local concentration of the drug due to poor formulation, leading to tissue irritation.- Altered metabolism of this compound due to excipients. | - Administer a vehicle-only control group to assess the toxicity of the formulation components.- Ensure the drug is fully dissolved to avoid high local concentrations.- Be aware that some excipients can inhibit CYP enzymes, potentially altering the clearance and exposure of this compound.[5][6] |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy despite in vitro potency. | - Insufficient drug exposure at the tumor site due to poor absorption, rapid metabolism, or poor formulation.- The tumor model may not be dependent on the NAMPT pathway. | - Conduct a pharmacokinetic study to determine the plasma and tumor concentrations of this compound.- Optimize the formulation to improve bioavailability.- Confirm the sensitivity of the cancer cell line to this compound in vitro before initiating in vivo studies.- Ensure the dosing regimen is sufficient to maintain therapeutic concentrations. |
| Rapid clearance of this compound in vivo. | - High metabolic rate in the chosen animal model. | - Consider using a higher dose or a more frequent dosing schedule to maintain target exposure.- Be aware of potential drug-drug interactions if co-administering other compounds that may induce or inhibit CYP3A4/5. |
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound [1]
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Monkey | 9.14 | 29.4 |
| Dog | 4.62 | 65.2 |
Experimental Protocols
Protocol for In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
a. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., HT-1080 fibrosarcoma, PC3 prostate cancer) in appropriate media and conditions.
-
Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
b. Formulation Preparation and Administration:
-
Prepare the this compound formulation. For example, a vehicle of 60% PEG400, 30% water, and 10% ethanol (vol/vol/vol) can be used for oral administration.[3]
-
The concentration of this compound should be calculated based on the desired dose and the average body weight of the mice.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule (e.g., once or twice daily by oral gavage).
c. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol for Pharmacokinetic Analysis of this compound in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in mice.
a. Dosing and Sample Collection:
-
Administer a single dose of this compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding.
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
b. Sample Analysis by LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the quantification of this compound.
-
Chromatography: Employ a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Mandatory Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and downstream effects.
References
- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Gne-617 dose-response curve inconsistencies
Welcome to the technical support center for GNE-617. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this potent NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and specific small-molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical metabolite for cellular metabolism and survival.[2][3][4] By inhibiting NAMPT, this compound leads to a rapid depletion of cellular NAD+ levels, which in turn causes metabolic catastrophe and induces cell death in cancer cells that are highly dependent on this pathway.[5][6]
Q2: What is the expected potency (IC50/EC50) of this compound? The biochemical potency of this compound against the purified human NAMPT enzyme is approximately 5 nM (IC50).[1][5] However, its potency in cell-based assays (EC50) is highly dependent on the specific cell line, its metabolic state, and the duration of the assay. Cellular potency can range from low nanomolar to higher concentrations, influenced by factors like the cell's reliance on the NAMPT pathway versus the alternative Preiss-Handler pathway for NAD+ synthesis.[1][7]
Q3: How should I prepare and store this compound stock solutions? Proper handling and storage of this compound are critical for maintaining its activity. This compound is soluble in DMSO but insoluble in water and ethanol.[8][9] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be aliquoted and stored for long-term stability.
Q4: What is the stability of this compound in solid form and in solution? When stored as a solid powder at -20°C or -80°C, this compound is stable for years.[1] Stock solutions in DMSO are stable for at least one year when stored at -20°C and two years at -80°C.[1] It is advisable to minimize freeze-thaw cycles by storing the compound in small, single-use aliquots.
Data Presentation: this compound Potency & Storage
Table 1: Reported Potency of this compound in Biochemical and Cellular Assays
| Assay Type | System | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Biochemical Assay | Purified Human NAMPT | ~5 nM | [1][5] |
| Cell-Based Assay | A549 (NSCLC) | ~18.9 nM | [1] |
| Cell-Based Assay | Various Cancer Cell Lines | Varies (cell line dependent) |[5][7] |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
|---|---|
| Solvent | 100% DMSO |
| Stock Concentration | 10-20 mM (e.g., >21 mg/mL)[9] |
| Storage (Powder) | -20°C (1 year) or -80°C (2 years)[1] |
| Storage (Solution) | -20°C (1 year) or -80°C (2 years) in aliquots[1] |
Troubleshooting Inconsistent Dose-Response Curves
This section addresses specific issues that may arise during the generation of a this compound dose-response curve.
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations. What are the possible causes?
A flat dose-response curve suggests a lack of inhibitory activity. Several factors could be at play:
-
Compound Integrity:
-
Degradation: Ensure this compound has been stored correctly. Improper storage can lead to degradation.
-
Solubility Issues: this compound is poorly soluble in aqueous solutions.[8][9] Ensure it is fully dissolved in DMSO before preparing serial dilutions in culture medium. Precipitates can lead to an inaccurate final concentration.
-
-
Assay Conditions:
-
Assay Duration: NAMPT inhibition leads to a gradual depletion of NAD+. This process and the subsequent induction of cell death take time. Assays with short incubation periods (e.g., < 72 hours) may not capture the full effect of the compound.
-
Cell Line Resistance: The cell line may not be dependent on the NAMPT salvage pathway. Cells expressing high levels of Nicotinate Phosphoribosyltransferase (NAPRT1) can synthesize NAD+ from nicotinic acid (NA), bypassing the NAMPT block.[10] Check the NAPRT1 status of your cell line.
-
-
Media Components:
Q2: Why is my IC50/EC50 value significantly higher than reported in the literature?
A rightward shift in the dose-response curve (higher IC50) is a common issue.
-
Cell-Specific Factors:
-
High Cell Density: Seeding too many cells can increase the demand for NAD+ and may require higher concentrations of the inhibitor to achieve a potent effect.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Older cells or those in poor health can respond differently.
-
-
Experimental Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Test if reducing serum concentration affects the IC50, if compatible with your cell line.
-
Incubation Time: As mentioned, the cytotoxic effects of this compound are time-dependent. An incubation time of 96 hours is often used to see the full effect.[13]
-
-
Compound Adherence to Plastic: At low nanomolar concentrations, the compound may adsorb to plasticware. Using low-binding plates or pre-treating plates with a blocking agent may help.
Q3: My dose-response curve has a very shallow slope. What does this indicate?
The slope of the dose-response curve (Hill coefficient) provides insights into the nature of the inhibition.
-
Complex Biological Response: NAD+ depletion triggers a cascade of cellular events.[6] A shallow slope may reflect this complex, multi-step process rather than a simple enzyme-inhibitor interaction.
-
Off-Target Effects: While this compound is highly specific, at very high concentrations, off-target effects could contribute to cytotoxicity, altering the shape of the curve.
-
Compound Instability: If the compound degrades over the course of a long assay (e.g., 96 hours), the effective concentration decreases over time, which can lead to a shallower slope.
Q4: I am observing high variability between replicate experiments. What are the common causes?
High variability undermines the reliability of your results.
-
Inconsistent Cell Culture: Ensure cell seeding density is highly consistent across all wells and plates. Use a well-mixed cell suspension and verify cell counts before seeding.
-
Procedural Inconsistencies:
-
Pipetting Errors: Small errors in pipetting the compound, especially during serial dilutions, can lead to large variations in the final concentrations.
-
Incomplete Mixing: Ensure the compound is thoroughly mixed into the medium in each well.
-
Evaporation: "Edge effects" in microplates can be a significant source of variability. Avoid using the outermost wells or ensure proper plate sealing during incubation.
-
Visualized Guides and Protocols
Signaling Pathway
Caption: The NAD+ salvage pathway and its inhibition by this compound.
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
Experimental Protocols
Protocol 1: Cell Viability Assay for this compound Dose-Response Curve Generation
This protocol describes a typical cell viability assay using a luminescent readout (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
Materials:
-
This compound powder
-
100% DMSO
-
Selected cancer cell line
-
Complete cell culture medium (with serum and antibiotics)
-
Sterile, white-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete medium. The optimal density should be determined empirically for each cell line to ensure cells are still in log-phase growth at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a 10-point, 3-fold serial dilution series of this compound in complete medium. Start with a top concentration that is sufficiently high to achieve full inhibition (e.g., 1 µM).
-
Also, prepare a "vehicle control" (0 µM this compound) containing the same final percentage of DMSO as the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well in triplicate.
-
Incubate the plate for 96 hours at 37°C and 5% CO2.[13]
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence for each set of triplicates.
-
Normalize the data by expressing the signal from the treated wells as a percentage of the vehicle control wells:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Gne-617-induced toxicity in animal models
Welcome to the technical support center for GNE-617. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating toxicities associated with this compound in animal models. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and competitive inhibitor of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM) to produce nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and energy production.[3][4][5][6] By inhibiting NAMPT, this compound causes a rapid depletion of cellular NAD+ pools, leading to a subsequent reduction in ATP and ultimately, cell death.[3][7][8] This mechanism is the basis for its investigation as an anti-cancer agent, as many tumors are highly dependent on the NAMPT salvage pathway for survival.[9]
Q2: What are the primary on-target toxicities observed with this compound in animal models?
Preclinical studies in rodent models have identified several significant on-target toxicities associated with this compound administration:
-
Cardiotoxicity : In rodents, this compound can induce cardiac toxicity, presenting as myocardial degeneration and congestive heart failure.[3]
-
Retinal Toxicity : NAMPT inhibitor-induced retinal toxicity has been observed in rats and other animal models.[4][5][10] The damage primarily affects the photoreceptor and outer nuclear layers of the retina and is considered translatable to humans.[5][10]
-
Hematopoietic Toxicity : Administration of this compound has been associated with hematopoietic toxicity, including thrombocytopenia (a reduction in platelet count).[6][10]
Q3: What is the primary strategy for mitigating this compound toxicity, and how effective is it?
The main mitigation strategy investigated is the co-administration of nicotinic acid (NA).[3] The rationale is that NA can be converted to NAD+ through the NAMPT-independent Preiss-Handler pathway, which relies on the enzyme NAPRT1.[9] This should theoretically rescue normal tissues (which express NAPRT1) from NAD+ depletion while leaving NAPRT1-deficient tumors vulnerable.
However, the effectiveness of this strategy is limited and context-dependent:
-
Cardiotoxicity : NA supplementation provides only partial mitigation of cardiotoxicity in in vivo studies, though it is more effective in vitro.[3]
-
Retinal Toxicity : NA co-administration does not mitigate retinal toxicity.[4][5][10][11]
-
Loss of Efficacy : Critically, NA supplementation has been shown to abrogate the anti-tumor efficacy of this compound in NAPRT1-deficient xenograft models in vivo.[9][12]
Q4: Why does nicotinic acid (NA) supplementation reduce the anti-tumor efficacy of this compound in vivo?
While NA does not rescue NAPRT1-deficient tumor cells from this compound in vitro, it unexpectedly protects them in vivo.[9] Research suggests this occurs because systemically administered NA is metabolized by the liver, leading to increased circulating levels of NAD+ and nicotinamide (NAM).[9] These metabolites can then be taken up by the tumor, or the elevated NAM can competitively reactivate NAMPT, thereby increasing tumor NAD+ levels sufficiently to sustain growth despite this compound treatment.[9][12] Even a modest 15-25% increase in tumor NAD+ levels (compared to this compound alone) was enough to rescue tumor growth.[9]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality, weight loss, or signs of cardiac distress are observed in animal models.
-
Possible Cause: On-target cardiotoxicity due to systemic NAMPT inhibition.
-
Troubleshooting Steps:
-
Dose Optimization: The current dose may be above the maximum tolerated dose (MTD). Perform a dose-range-finding study to identify a more tolerable regimen that still maintains efficacy.
-
Consider NA Co-administration (with caution): While only partially effective for cardiotoxicity, co-administration of NA can be tested.[3] However, be aware of the high potential for loss of anti-tumor efficacy (see Issue 3).
-
In Vitro Screening: Use in vitro cardiomyocyte assays to assess the cardiotoxic potential of different NAMPT inhibitors or dosing regimens before proceeding to extensive in vivo studies.[3]
-
Histopathology: Conduct thorough histopathological examination of the heart tissue from affected animals to confirm myocardial degeneration.
-
Issue 2: Retinal damage is identified during histopathological examination.
-
Possible Cause: On-target NAMPT inhibition in retinal cells, a known toxicity of this inhibitor class.[5][10]
-
Troubleshooting Steps:
-
Acknowledge Ineffectiveness of NA: Standard mitigation with nicotinic acid is not effective for this specific toxicity and should not be relied upon.[5][10]
-
Dose-Response Characterization: Determine the lowest dose of this compound at which retinal toxicity occurs and compare this to the efficacious dose range to evaluate the therapeutic window.
-
Pharmacokinetic Analysis: It has been shown that modifying physicochemical properties to reduce retinal exposure is a challenging mitigation strategy.[10] However, measuring compound concentration in the retina versus plasma can help characterize the problem.
-
Early Screening Models: For future studies or screening of alternative compounds, consider using larval zebrafish models, which can predict NAMPT inhibitor-associated retinal toxicity.[11]
-
Issue 3: Anti-tumor efficacy is lost after co-administering nicotinic acid (NA) as a mitigator.
-
Possible Cause: In vivo rescue of NAPRT1-deficient tumors due to increased circulating NAD+/NAM from host metabolism.[9]
-
Troubleshooting Steps:
-
Confirm Tumor NAPRT1 Status: Ensure the tumor model being used is indeed NAPRT1-deficient via Western blot or IHC.
-
Measure NAD+/NAM Levels: This is a critical step. Collect tumor, plasma, and liver samples from animal groups (Vehicle, this compound only, this compound + NA, NA only). Analyze NAD+ and NAM levels via LC-MS/MS.
-
Expected Outcome: You should observe that this compound alone drastically reduces tumor NAD+. In the this compound + NA group, tumor NAD+ levels will be significantly higher than in the this compound only group, correlating with the loss of efficacy.[9] You may also see elevated NAD+/NAM in the liver and plasma of NA-treated animals.[9]
-
Re-evaluate Mitigation Strategy: Given this outcome, co-administration of NA is not a viable strategy for reducing toxicity without compromising efficacy in NAPRT1-deficient models. Alternative approaches like dose reduction or intermittent scheduling should be explored.
-
Data Summary Tables
Table 1: Cellular Potency of this compound in NAPRT1-Proficient and -Deficient Cell Lines Data summarized from O'Brien T, et al. (2013).[9]
| Cell Line | Cancer Type | NAPRT1 Status | NAD Depletion EC50 (nM) | ATP Reduction EC50 (nM) | Viability EC50 (nM) |
| HCT-116 | Colorectal | Proficient | 2.19 | 4.31 | 5.98 |
| Colo205 | Colorectal | Proficient | 4.69 | 9.35 | 4.29 |
| Calu6 | Lung | Proficient | 1.84 | 4.09 | 3.51 |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 1.15 | 2.50 | 2.13 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.05 | 3.02 | 2.17 |
Table 2: Effect of Nicotinic Acid (NA) on this compound Efficacy and Tumor NAD+ Levels in NAPRT1-Deficient Xenografts Data summarized from O'Brien T, et al. (2013).[9]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor NAD+ (% of Vehicle) |
| HT-1080 | This compound (15 mg/kg) | 104 | ~2% |
| This compound + NA (100 mg/kg) | 15 | ~20% | |
| MiaPaCa-2 | This compound (30 mg/kg) | 101 | ~2% |
| This compound + NA (100 mg/kg) | -1 | ~25% | |
| PC3 | This compound (30 mg/kg) | 110 | ~2% |
| This compound + NA (100 mg/kg) | 16 | ~18% |
Key Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Rodents This protocol is a generalized summary based on methods described in nonclinical safety studies.[10]
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats). Use animals of both sexes.
-
Group Allocation: Assign animals to groups (n=5-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (Low Dose).
-
Group 3: this compound (Mid Dose).
-
Group 4: this compound (High Dose).
-
(Optional) Group 5: Nicotinic Acid (NA) only.
-
(Optional) Group 6: this compound (High Dose) + NA.
-
-
Dose Administration: Administer this compound via the intended route (e.g., oral gavage) for a defined period (e.g., 7-14 days). Formulate this compound in a suitable vehicle (e.g., 60% PEG 400 / 10% ethanol (B145695) / 30% D5W).[10] Administer NA in a separate formulation (e.g., dissolved in water).
-
Monitoring: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Sample Collection: Collect blood at baseline and termination for complete blood count (hematology) and clinical chemistry (liver/kidney markers).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Harvest key organs, with special attention to the heart, eyes, and bone marrow. Fix tissues (e.g., eyes in Davidson's solution, others in 10% neutral buffered formalin), process, and perform histopathological evaluation.[10]
Protocol 2: Assessing the Impact of NA on this compound Efficacy and Tumor NAD+ Levels This protocol is a generalized summary based on methods described in efficacy studies.[9]
-
Animal Model: Use immunodeficient mice (e.g., NCr nude) bearing subcutaneous NAPRT1-deficient human tumor xenografts (e.g., HT-1080, PC3).
-
Group Allocation: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize animals into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (at an efficacious dose).
-
Group 3: this compound + NA (e.g., 100 mg/kg, twice daily).
-
-
Dose Administration: Administer compounds by oral gavage for the study duration (e.g., 5-7 days). Administer this compound prior to NA if dosed at similar times.
-
Efficacy Assessment: Measure tumor volumes with digital calipers every 2-3 days and calculate tumor growth inhibition (%TGI).
-
Pharmacodynamic Assessment:
-
On the final day of treatment, collect tumor, liver, and blood samples at a specified time point post-dose (e.g., 1 hour).
-
Immediately snap-freeze tissues in liquid nitrogen.
-
Extract metabolites and analyze NAD+ and NAM concentrations using a validated LC-MS/MS method.
-
Compare levels across treatment groups to correlate with efficacy outcomes.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in GNE-617 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving the NAMPT inhibitor, GNE-617. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] It functions by binding to NAMPT and preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in NAD+ biosynthesis.[3] This leads to the depletion of cellular NAD+ levels, metabolic stress, and ultimately, cell death, particularly in cancer cells that are highly dependent on the NAMPT pathway for survival.[3][4][5]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO at a concentration of greater than 21.4 mg/mL.[1] For in vivo studies, it can be formulated in a vehicle such as polyethylene (B3416737) glycol (PEG), for example, a mixture of PEG400/H2O/EtOH (60/30/10, vol/vol/vol).[5] Stock solutions in DMSO can be stored at -20°C for several months.[1] To ensure stability, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[2]
Q3: What are the typical effective concentrations of this compound in cell-based assays?
A3: this compound is highly potent, with an IC50 value of 5 nM for purified human NAMPT.[1][4] In various cancer cell lines, it has been shown to reduce NAD+ levels with EC50 values ranging from 0.54 nM to 4.69 nM.[1][5] The anti-proliferative IC50 values in cell lines such as U251, HT1080, PC3, MiaPaCa2, and HCT116 are 1.8 nM, 2.1 nM, 2.7 nM, 7.4 nM, and 2 nM, respectively.[1]
Q4: What is the significance of NAPRT1 status when using this compound?
A4: Nicotinic acid phosphoribosyltransferase 1 (NAPRT1) is an enzyme in an alternative NAD+ synthesis pathway, the Preiss-Handler pathway, which uses nicotinic acid (NA) as a substrate.[5][6] In cells proficient in NAPRT1, NA can rescue the cytotoxic effects of this compound by providing an alternative route for NAD+ production.[5] Conversely, tumors deficient in NAPRT1 are more reliant on the NAMPT pathway and are theoretically more sensitive to this compound.[5] However, in vivo studies have shown that co-administration of NA can still rescue NAPRT1-deficient tumors, possibly due to metabolic contributions from the host.[5][6]
Q5: Are there any known toxicities associated with this compound?
A5: On-target retinal toxicity has been reported as a potential side effect of NAMPT inhibitors, including this compound.[3] Studies in rats have shown retinal degeneration after treatment with this compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected anti-proliferative effects in vitro. | This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh this compound solutions from a new stock for each experiment. Ensure proper storage at -20°C or -80°C.[2] |
| Presence of Nicotinic Acid (NA) in Culture Media: Standard cell culture media may contain NA, allowing cells to bypass NAMPT inhibition via the Preiss-Handler pathway. | Use a nicotinic acid-free culture medium for your experiments to ensure that the observed effects are solely due to NAMPT inhibition.[7] | |
| Cell Line Identity or Integrity: The cell line may have been misidentified or has developed resistance. | Authenticate your cell line using short tandem repeat (STR) profiling.[7] | |
| Loss of this compound efficacy in in vivo xenograft models. | Co-administration of Nicotinic Acid (NA) or Nicotinamide (NAM): Supplementation with NA or NAM can rescue tumor cells from the effects of this compound, even in NAPRT1-deficient tumors.[5][6] | Carefully review the composition of the animal diet and any supplements being administered. If NA or NAM is present, consider its impact on the experimental outcome. |
| Pharmacokinetic Issues: Poor oral bioavailability or rapid clearance of this compound. | This compound has shown moderate to low plasma clearance and variable oral bioavailability across different species.[8] Ensure the formulation and route of administration are appropriate for the animal model. | |
| Unexpected cellular phenotypes or off-target effects. | Inhibitor Promiscuity: While this compound is a selective NAMPT inhibitor, off-target effects can occur, especially at high concentrations. | Perform dose-response experiments to determine the optimal concentration that inhibits NAMPT without causing significant off-target effects. Consider using proteomics or kinome profiling to identify potential off-target interactions.[9] |
| Pathway Cross-talk: Inhibition of NAMPT can lead to downstream signaling changes that produce unexpected phenotypes. | Investigate downstream signaling pathways affected by NAD+ depletion, such as those involving sirtuins and PARPs.[3] | |
| High levels of cell death even at low this compound concentrations. | High Cellular Dependence on NAMPT: The cell line being used may be exceptionally sensitive to NAD+ depletion. | Titrate the this compound concentration to determine the lowest effective dose that achieves the desired biological effect without causing excessive cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| NAMPT IC50 | Purified Human NAMPT | 5 nM | [1][4] |
| NAD+ Reduction EC50 | PC3 | 0.54 nM | [5] |
| HT-1080 | 1.12 nM | [5] | |
| MiaPaCa-2 | 4.69 nM | [5] | |
| HCT-116 | 0.89 nM | [5] | |
| Colo205 | 1.25 nM | [5] | |
| Calu6 | 1.05 nM | [5] | |
| Anti-proliferative IC50 | U251 | 1.8 nM | [1] |
| HT1080 | 2.1 nM | [1] | |
| PC3 | 2.7 nM | [1] | |
| MiaPaCa2 | 7.4 nM | [1] | |
| HCT116 | 2 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and incubate for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a nicotinic acid-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HT-1080) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., nude mice).[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Formulate this compound in a vehicle such as PEG400/H2O/EtOH (60/30/10, vol/vol/vol).[5] Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 30 mg/kg, once daily).[5] Administer the vehicle alone to the control group.
-
Efficacy Assessment: Continue treatment for the specified duration (e.g., 7 days).[5] Monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to measure NAD+ levels by LC-MS/MS to confirm target engagement.[5]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Gne-617 Technical Support Center: Quality Control, Purity Assessment, and Experimental Guidance
Welcome to the Gne-617 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling.[3][4] By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to an energy crisis and ultimately cell death in cancer cells, which are often highly dependent on this pathway.[5][6]
Q2: What is the typical purity of research-grade this compound?
A2: Commercially available research-grade this compound typically has a purity of ≥98%, with some suppliers offering purities as high as 99.87%.[7] It is crucial to verify the purity of each batch using the methods outlined in this guide.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[7]
Q4: What are the solubility properties of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of approximately 21.4 to 42 mg/mL.[1][7] It is insoluble in water and ethanol.[1][7] For cell culture experiments, a stock solution in DMSO is typically prepared and then further diluted in the culture medium.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of this compound. The following tables summarize key quality control parameters and provide detailed protocols for purity assessment.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | LC-MS, 1H NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥21 mg/mL in DMSO | Visual Inspection |
| Molecular Formula | C21H15F2N3O3S | - |
| Molecular Weight | 427.42 g/mol | Mass Spectrometry |
Experimental Protocols
This protocol outlines a general reverse-phase HPLC method for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
This protocol describes a general method for confirming the identity of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
C18 reverse-phase LC column
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same mobile phases and a similar gradient as described in the HPLC protocol, but with a flow rate suitable for your LC-MS system (e.g., 0.4 mL/min).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
The expected molecular weight of this compound is 427.42 g/mol . In positive ion mode, expect to observe the protonated molecule [M+H]+ at an m/z of approximately 428.4.
-
This protocol provides a general procedure for confirming the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of DMSO-d6 in an NMR tube.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum according to the instrument's standard procedures.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or with the expected signals based on the known structure of this compound. Key expected signals include aromatic protons and the methylene (B1212753) bridge protons.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity Detected by HPLC | - Sample degradation due to improper storage. | - Ensure this compound is stored at -20°C as a powder and protected from light and moisture. - Prepare fresh stock solutions regularly. |
| - Contamination of solvents or vials. | - Use fresh, HPLC-grade solvents. - Ensure all glassware and vials are clean. | |
| Inconsistent Results in Cell-Based Assays | - Incomplete dissolution of this compound. | - Ensure the DMSO stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can help.[1] - When diluting into aqueous media, add the DMSO stock to the media and mix immediately to prevent precipitation. |
| - this compound instability in culture medium. | - Prepare fresh dilutions of this compound in media for each experiment. - Minimize the time the compound is in the incubator before being added to cells. | |
| - Cell line sensitivity to DMSO. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) and consistent across all treatments, including vehicle controls. | |
| Unexpected Toxicity or Off-Target Effects | - Impurities in the this compound sample. | - Verify the purity of your this compound batch using the QC methods described above. |
| - High concentration of this compound used. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. | |
| Difficulty Dissolving this compound Powder | - Use of inappropriate solvent. | - this compound is soluble in DMSO. Do not attempt to dissolve it directly in aqueous buffers, water, or ethanol.[1][7] |
| - Low-quality DMSO. | - Use anhydrous, high-purity DMSO. Moisture in DMSO can reduce the solubility of some compounds.[7] |
Visualizations
NAMPT-Mediated NAD+ Salvage Pathway and Inhibition by this compound
Caption: Inhibition of the NAMPT-mediated NAD+ salvage pathway by this compound.
Experimental Workflow for this compound Purity Assessment
Caption: Workflow for the quality control and purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of the central metabolite NAD leads to oncosis-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
Technical Support Center: Interpreting Unexpected Data from GNE-617 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the NAMPT inhibitor, GNE-617.
Troubleshooting Guides
This section addresses specific discrepancies and unexpected outcomes that may arise during in vitro and in vivo studies with this compound.
Issue 1: Discrepancy between In Vitro and In Vivo Efficacy with Nicotinic Acid (NA) Supplementation
Question: We are using a NAPRT1-deficient cancer cell line. In our cell culture experiments, co-treatment with Nicotinic Acid (NA) did not rescue the cells from this compound-induced cell death. However, in our xenograft mouse model, co-administration of NA with this compound completely abrogated the anti-tumor effect. Why are we seeing this discrepancy?
Answer: This is a documented and important observation in studies with this compound and other NAMPT inhibitors. The reason for this difference lies in the systemic metabolism of the host organism.
-
In Vitro System: In a controlled cell culture environment, NAPRT1-deficient cells lack the necessary enzyme to utilize the Preiss-Handler pathway to synthesize NAD+ from NA. Therefore, NA supplementation provides no alternative route for NAD+ production, and the cells remain sensitive to this compound's inhibition of the salvage pathway.
-
In Vivo System: In a living organism, such as a mouse, the liver is proficient in the Preiss-Handler pathway. When NA is administered, the mouse liver can metabolize it, leading to an increase in circulating levels of NAD+ precursors like nicotinamide (B372718) (NAM).[1][2] These circulating metabolites can then be taken up by the NAPRT1-deficient tumor, allowing for the synthesis of enough NAD+ to overcome the effects of this compound and sustain tumor growth.[1]
Troubleshooting Steps:
-
Confirm NAPRT1 Status: Re-verify the NAPRT1 status of your cell line using Western blot or qPCR.
-
Measure NAD+ and NAM Levels: If possible, measure the intratumoral NAD+ and NAM levels in your xenograft models. You would expect to see a significant increase in these metabolites in the NA co-treated group compared to the this compound alone group.[1]
-
Consider the Host's Metabolism: Be aware that the metabolic capabilities of the host animal can significantly influence the outcome of your in vivo studies with NAMPT inhibitors.
Issue 2: Unexpected Toxicity Observed in Animal Models
Question: Our in vivo study with this compound showed significant anti-tumor efficacy, but we also observed unexpected toxicities, including weight loss and signs of retinal damage in the treated mice. Is this a known effect?
Answer: Yes, retinal toxicity is a known on-target effect of NAMPT inhibitors, including this compound.[3][4] Inhibition of NAMPT in the retina can lead to NAD+ depletion and subsequent degeneration of retinal cells.[3] Other reported toxicities include hematopoietic and cardiac effects.[4]
Troubleshooting and Monitoring:
-
Dose-Response Evaluation: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Ophthalmic Examinations: For long-term studies, consider incorporating regular ophthalmic examinations to monitor for signs of retinal toxicity.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of the eyes and other relevant organs to assess for any treatment-related toxicities.
-
Body Weight Monitoring: Closely monitor the body weight of the animals as an indicator of overall health and toxicity.
Issue 3: Development of Resistance to this compound
Question: Our initially sensitive cancer cell line has developed resistance to this compound after prolonged exposure. What are the potential mechanisms of resistance?
Answer: Resistance to NAMPT inhibitors can arise through several mechanisms:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: The most common mechanism is the upregulation of the Preiss-Handler pathway through increased expression of Nicotinate Phosphoribosyltransferase (NAPRT).[5] This allows the cells to bypass the NAMPT-dependent salvage pathway.
-
Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitory effect of this compound.[5]
-
Metabolic Reprogramming: Resistant cells may undergo a metabolic shift, for instance, by increasing their reliance on glycolysis for ATP production, making them less dependent on NAD+-mediated oxidative phosphorylation.[5]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABCB1, can reduce the intracellular concentration of this compound.[5]
Troubleshooting Steps:
-
Assess NAPRT Expression: Compare the mRNA and protein levels of NAPRT in your resistant cell line to the parental, sensitive line. A significant increase in the resistant line would suggest this as the mechanism of resistance.[5]
-
Sequence the NAMPT Gene: Sequence the coding region of the NAMPT gene in both the sensitive and resistant cell lines to identify any potential mutations.[5]
-
Perform Metabolic Assays: Use assays like the Seahorse XF Analyzer to assess changes in glycolysis and oxidative phosphorylation between the sensitive and resistant cells.[5]
-
Evaluate Drug Efflux: Compare the expression of common drug efflux pumps and test if co-treatment with an efflux pump inhibitor restores sensitivity to this compound.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[6][7] By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels.[8] This depletion of NAD+, a crucial coenzyme for numerous cellular processes including energy metabolism and DNA repair, ultimately triggers cell death in cancer cells that are highly dependent on this pathway.[3][9]
Q2: How quickly should I expect to see a decrease in NAD+ levels after this compound treatment?
A2: A significant, time-dependent decrease in NAD+ levels can be observed in both cell culture and xenograft tumors. In various cancer cell lines, a >95% reduction in NAD+ can occur within 48 hours.[1] In xenograft models, a significant drop in tumor NAD+ levels has been reported as early as 12 hours post-treatment.[1]
Q3: Does the level of NAD+ depletion directly correlate with the extent of cell death?
A3: While NAD+ depletion is the initial event, the subsequent induction of cell death can vary between different cell lines. For instance, the activation of caspase-3, a key marker of apoptosis, is observed in some cell lines (e.g., A549, Colo205, HCT116) but not in others, even though all may exhibit significant cell death.[8] This suggests that the downstream consequences of NAD+ depletion are context-dependent and may involve different cell death pathways.
Q4: What are some key considerations for preparing and administering this compound for in vivo studies?
A4: this compound is typically formulated for oral gavage in a vehicle such as a mixture of PEG400, water, and ethanol.[1] It is crucial to ensure the compound is fully dissolved. For administration, it's important to accurately weigh the animals for correct dosing.[10] Depending on the study design, this compound has been administered once or twice daily.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 4.69 | 9.35 | 5.98 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.23 | 3.45 | 2.97 |
| HCT-116 | Colorectal | Proficient | 2.11 | 4.58 | 3.61 |
| Colo205 | Colorectal | Proficient | 1.98 | 4.22 | 3.88 |
| Calu6 | Non-small cell lung | Proficient | 3.87 | 7.91 | 5.43 |
Data compiled from O'Brien et al., Neoplasia, 2013.[1]
Table 2: this compound In Vivo Pharmacodynamics in Xenograft Models
| Xenograft Model | This compound Dose (mg/kg) | Dosing Schedule | Time Point | % NAD+ Reduction (vs. Vehicle) |
| PC3 | 30 | Single Dose | 24 hours | ~85% |
| HT-1080 | 30 | Single Dose | 24 hours | ~85% |
| HT-1080 | 20 | Daily for 5 days | 1 hour post final dose | >98% |
| HT-1080 | 30 | Daily for 5 days | 1 hour post final dose | >98% |
Data compiled from O'Brien et al., Neoplasia, 2013.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. If co-treatment is being assessed, prepare a solution containing both this compound and the second agent (e.g., Nicotinic Acid).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with a fluorescent dye like Calcein AM.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound to determine the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound at various doses, this compound + Nicotinic Acid).
-
Compound Formulation and Administration: Prepare the this compound formulation for oral gavage.[1] Administer the treatment as per the defined schedule (e.g., once or twice daily).[1] For co-treatment studies, administer NA separately, typically twice daily.[1]
-
Monitoring: Measure tumor volume using digital calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Satellite Group): A separate cohort of mice can be used for pharmacodynamic studies. At specific time points after the final dose, euthanize the mice and harvest the tumors. Flash-freeze the tumors in liquid nitrogen for subsequent analysis of NAD+ and other metabolites.[9]
Visualizations
Caption: this compound inhibits NAMPT, blocking the conversion of NAM to NMN in the NAD+ salvage pathway.
Caption: Discrepancy in Nicotinic Acid (NA) rescue between in vitro and in vivo models.
Caption: General experimental workflow for a this compound xenograft efficacy study.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Experimental Results with GNE-617: A Comparative Guide for Researchers
For researchers and professionals in drug development, rigorous validation of experimental findings is paramount. This guide provides a framework for validating the effects of GNE-617, a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). We offer a comparative analysis with other NAMPT inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows to ensure robust and reproducible results.
This compound exerts its biological effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] This depletion of the cellular NAD+ pool disrupts numerous cellular processes, including metabolism, DNA repair, and signaling, ultimately leading to cell death in cancer cells.[1][3]
Comparative Performance Data
To objectively assess the performance of this compound, it is essential to compare its activity with other known NAMPT inhibitors. The following tables summarize key quantitative data for this compound and a common alternative, Chs-828 (also known as GMX1778). It is important to note that direct comparisons should ideally be made within the same study under identical experimental conditions.
Table 1: In Vitro NAMPT Inhibition and Cytotoxicity
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference(s) |
| This compound | NAMPT | 5 | HCT116 | 5.2 | [1][4] |
| HT-1080 | 2.1 | [4] | |||
| PC3 | 2.7 | [4] | |||
| Chs-828 (GMX1778) | NAMPT | < 25 | HCT116 | 2.3 | [1] |
| Myeloma Cell Lines | 10 - 300 | [1] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Antitumor Efficacy | Reference(s) |
| This compound | Colo-205 (Colorectal) | 15 mg/kg, twice daily, p.o. | 57% tumor growth inhibition | [5] |
| U251 (Glioblastoma) | Not specified | Significant antitumor effects | [4] | |
| Chs-828 (GMX1778) | A2780 (Ovarian) | 10 mg/kg, twice daily, p.o. | Tumor regression | [1] |
| HCT-116 (Colorectal) | 10 mg/kg, twice daily, p.o. | Tumor regression | [1] |
Signaling Pathway of NAMPT Inhibition
The primary mechanism of action of this compound is the inhibition of NAMPT, leading to a reduction in cellular NAD+ levels. This has several downstream consequences that contribute to its anti-cancer activity.
Caption: Simplified signaling pathway of NAMPT inhibition by this compound.
Experimental Protocols
To ensure the validity and reproducibility of experimental results with this compound, it is crucial to follow detailed and standardized protocols.
NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the NAMPT enzyme.
Methodology:
-
Incubate recombinant human NAMPT enzyme with varying concentrations of this compound in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding the substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Allow the reaction to proceed for a defined period at 37°C.
-
The reaction product, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT.
-
Quantify the amount of NAD+ produced using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HCT116, HT-1080, PC3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
After a specified incubation period (typically 72-96 hours), assess cell viability using a metabolic assay such as MTT, XTT, or CellTiter-Glo. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Measure the absorbance or luminescence using a plate reader.
-
Determine EC50 values by plotting the percentage of cell viability against the compound concentration.[1]
Intracellular NAD+ Measurement
Objective: To quantify the levels of intracellular NAD+ following treatment with this compound.
Methodology:
-
Treat cancer cells with this compound for various time points.
-
After treatment, harvest the cells and extract metabolites, typically using a cold methanol-based solution.
-
Analyze the cell extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
-
Separate NAD+ from other metabolites by liquid chromatography and then detect and quantify it by mass spectrometry based on its specific mass-to-charge ratio.
-
Normalize the NAD+ levels to the total protein concentration or cell number.[1]
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Subcutaneously inject human cancer cells (e.g., HT-1080, PC3) into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment groups, typically orally, according to a specific dosing schedule. The control group receives a vehicle.[1][6]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group. Calculate metrics such as tumor growth inhibition (TGI) and tumor regression.[1]
Experimental Workflow
A typical preclinical evaluation workflow for a NAMPT inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its potency, mechanism of action, and efficacy.
Caption: General experimental workflow for preclinical evaluation of NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GNE-617 and FK866 for NAMPT Inhibition in Preclinical Research
In the landscape of cancer metabolism research, the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy. Among the arsenal (B13267) of small molecule inhibitors targeting NAMPT, GNE-617 and FK866 have garnered significant attention. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Mechanism of Action and Cellular Consequences
Both this compound and FK866 exert their anti-cancer effects by inhibiting NAMPT, the rate-limiting enzyme responsible for converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial precursor for NAD+ biosynthesis.[1][2] By blocking this pathway, both inhibitors lead to a significant depletion of intracellular NAD+ levels.[3][4][5] This reduction in the essential coenzyme NAD+ disrupts numerous cellular processes, including redox reactions, DNA repair, and energy metabolism, ultimately leading to a decline in ATP levels and the induction of apoptosis in cancer cells.[4][5][6] FK866 has been characterized as a highly specific, non-competitive inhibitor of NAMPT.[2][7][8] this compound is also a potent and competitive inhibitor of NAMPT.[3][9]
Biochemical and Cellular Potency
Quantitative data from various studies highlight the high potency of both this compound and FK866. The following tables summarize their inhibitory concentrations (IC50) against the NAMPT enzyme and their effective concentrations (EC50) in cellular assays.
Table 1: Biochemical Potency against NAMPT
| Compound | IC50 (nM) | Source(s) |
| This compound | 5 | [3][9][10][11][12] |
| FK866 | ~1 | [2][7] |
Table 2: Cellular Potency (Anti-proliferative Effects)
| Compound | Cell Line(s) | EC50/IC50 (nM) | Source(s) | |---|---|---| | this compound | U251, HT1080, PC3, HCT116 | 1.8 - 2.7 |[9] | | | MiaPaCa2 | 7.4 |[9] | | | A549 | 18.9 |[10][13] | | | Various NAPRT1-proficient and -deficient lines | 1.82 - 5.98 (viability) |[3] | | FK866 | HepG2 | ~1 |[2][7] |
Table 3: Cellular Potency (NAD+ Reduction)
| Compound | Cell Line(s) | EC50 (nM) | Source(s) | |---|---|---| | this compound | Various NAPRT1-proficient and -deficient lines | 0.54 - 4.69 |[3][9] |
Pharmacokinetics and In Vivo Efficacy
Both compounds have been evaluated in preclinical in vivo models, demonstrating anti-tumor efficacy.
This compound:
-
Demonstrates efficacy in xenograft models of cancer.[10][12]
-
In xenograft models, this compound was highly efficacious and induced tumor regression within 5 days of twice-daily treatment.[3]
-
Pharmacokinetic studies in mice, rats, monkeys, and dogs showed moderate to low plasma clearance and oral bioavailability ranging from 29.4% to 65.2%.[14]
FK866:
-
A first-in-human phase I study established a recommended phase II dose, with thrombocytopenia being the dose-limiting toxicity.[15][16]
-
Pharmacokinetic data from this trial suggested an increase in plasma concentration with dose escalation.[15][16]
Visualizing the Molecular Pathway and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of NAMPT inhibition by this compound and FK866, leading to NAD+ depletion and apoptosis.
Caption: General experimental workflows for evaluating NAMPT inhibitors in biochemical and cellular assays.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of this compound and FK866.
NAMPT Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified NAMPT enzyme.
Methodology: This assay is typically based on a coupled enzymatic reaction.[1]
-
Reaction Setup: In a 96-well plate, add the recombinant human NAMPT enzyme, its substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.[1][17]
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or FK866) or vehicle control to the respective wells.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 2 hours) to allow the enzymatic reaction to proceed.[17][18]
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The generated NAD+ is then used in a cycling reaction to produce a detectable signal (e.g., fluorescence or colorimetric).[1][17]
-
Data Analysis: The signal is measured using a plate reader. The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[1]
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of a compound on the viability of cancer cells.
Methodology: A common method is the use of a luminescent ATP-based assay (e.g., CellTiter-Glo®).[3][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or FK866) or vehicle control.[18]
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO2).[3][18]
-
ATP Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[19]
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control cells and plot the results as a percentage of viability versus inhibitor concentration to determine the EC50 value.[18]
Cellular NAD+ Level Measurement
Objective: To confirm the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ levels.
Methodology: This can be achieved through various methods, including enzymatic cycling assays or liquid chromatography-mass spectrometry (LC-MS).[20][21][22][23]
-
Cell Treatment and Lysis: Treat cells with the NAMPT inhibitor for a defined period (e.g., 24-48 hours). After treatment, lyse the cells to extract intracellular metabolites.[3][19]
-
NAD+ Extraction: Use an appropriate extraction method (e.g., acid extraction for NAD+) to separate NAD+ from other cellular components.[24]
-
Quantification:
-
Enzymatic Cycling Assay: The extracted NAD+ is used in a cycling reaction involving an enzyme such as alcohol dehydrogenase, which leads to the reduction of a probe, generating a fluorescent or colorimetric signal proportional to the NAD+ concentration.[20][24]
-
LC-MS: This highly sensitive and specific method allows for the direct measurement of NAD+ and other related metabolites in the cell lysate.[20][23]
-
-
Data Analysis: The NAD+ levels are normalized to the total protein concentration or cell number for each sample. The results are often expressed as a percentage of the untreated control.[19]
Conclusion
Both this compound and FK866 are highly potent inhibitors of NAMPT, demonstrating low nanomolar efficacy in both biochemical and cellular assays. They effectively deplete intracellular NAD+ levels, leading to cancer cell death. While FK866 has been in the research landscape for a longer period and has undergone clinical evaluation, this compound represents a newer generation of NAMPT inhibitors with robust preclinical data. The choice between these compounds for research purposes may depend on the specific experimental context, including the cell lines or model systems being used and the desired pharmacokinetic properties. The provided data and protocols offer a solid foundation for researchers to design and interpret studies involving these critical research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. FK 866 hydrochloride | NAMPT | Tocris Bioscience [tocris.com]
- 8. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | NAMPT | TargetMol [targetmol.com]
- 13. This compound hydrochloride | NAMPT | CAS N/A | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 14. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. NAD+ measurement. [bio-protocol.org]
A Comparative Guide to NAMPT Inhibitors: GNE-617 vs. GMX1778 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, GNE-617 and GMX1778. This analysis is based on available preclinical data to facilitate an objective evaluation of their therapeutic potential.
Both this compound and GMX1778 are potent small molecule inhibitors of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By targeting this crucial pathway, these compounds aim to deplete cellular NAD+ levels, leading to an energy crisis and subsequent death in cancer cells, which are often highly dependent on this metabolic route for survival.[1][2]
In Vivo Efficacy: A Comparative Summary
While direct head-to-head in vivo studies are limited, the following table summarizes the available data on the anti-tumor activity of this compound and GMX1778 across various xenograft models. It is important to consider the differences in experimental conditions when interpreting these results.
| Compound | Cancer Model | Dosage and Administration | Key Findings | Reference(s) |
| This compound | PC3 (Prostate), HT-1080 (Fibrosarcoma), MiaPaCa-2 (Pancreatic) Xenografts | 30 mg/kg, oral, once daily for 7 days (PC3, HT-1080) or twice daily for 5 days (MiaPaCa-2) | Significant reduction in tumor NAD+ levels after a single dose and with continued treatment.[3][4] | [3][4] |
| U251 (Glioblastoma) Xenografts | Not specified | Significant antitumor effects with no obvious impact on body weight.[5] | [5] | |
| Colo-205 (Colorectal) Xenografts | 15 mg/kg, oral, twice daily | 57% tumor growth inhibition.[6] | [6] | |
| GMX1778 | Neuroendocrine Tumor Xenografts (GOT1, BON, GOT2) | 250 mg/kg, oral | Marked antitumoral activity.[7] | [7] |
| GOT1 (Small Intestinal Neuroendocrine) Xenografts | 100 mg/kg/week, oral | Halted tumor growth, but no regression as monotherapy.[8][9] When combined with 177Lu-DOTATATE, it resulted in a more pronounced antitumor effect and prolonged response.[8][9] | [8][9] | |
| U251 (Glioblastoma) Intracranial Xenografts | 100 mg/kg | Showed efficacy in a NAPRT- tumor model.[10] | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of NAMPT inhibitors and a general workflow for preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NAMPT Inhibitors: A Guide for Researchers
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, its inhibition disrupts cellular metabolism and energetics, leading to cell death, particularly in cancer cells with high metabolic demands.[1][2] A growing number of small molecule NAMPT inhibitors are in various stages of preclinical and clinical development. This guide provides an objective, data-driven comparison of prominent NAMPT inhibitors to aid researchers, scientists, and drug development professionals in their evaluation of these promising agents.
Mechanism of Action of NAMPT Inhibitors
NAMPT inhibitors function by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[2] The resulting depletion of the cellular NAD+ pool triggers a cascade of downstream effects, including:
-
ATP Depletion: Reduced NAD+ levels impair glycolysis and oxidative phosphorylation, leading to a significant decrease in cellular ATP production.[3]
-
Induction of Apoptosis: The energetic stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death.[3][4]
-
Cell Cycle Arrest: Depletion of NAD+ can also lead to cell cycle arrest, preventing further proliferation of cancer cells.[3]
The efficacy of NAMPT inhibitors is particularly pronounced in cancer cells that are deficient in the de novo NAD+ synthesis pathway, a concept known as synthetic lethality.[2]
Below is a diagram illustrating the NAD+ salvage pathway and the point of inhibition by NAMPT inhibitors.
Comparative Performance of NAMPT Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several key NAMPT inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methods.
In Vitro Potency: Biochemical and Cellular IC50 Values
| Inhibitor | Target(s) | Biochemical IC50 (NAMPT) | Cellular IC50 (Representative Cancer Cell Lines) | Key Characteristics |
| FK866 | NAMPT | ~0.09 - 1.60 nM[5][6] | ~1 nM (HepG2), 1.4 nM (A2780)[7] | Potent and specific NAMPT inhibitor, widely used as a research tool.[8] |
| GMX1778 (CHS-828) | NAMPT | < 25 nM[9] | 10-20 nM range (Head and Neck Cancer)[10] | First-generation inhibitor with significant on-target toxicities.[10] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM[11] | ~0.1 - 1.0 µM (Glioma)[8] | Dual inhibitor in clinical trials for solid tumors and lymphomas.[8] |
| OT-82 | NAMPT | Not explicitly stated | ~2.89 nM (Hematological), ~13.03 nM (Non-hematological)[4] | Next-generation inhibitor with a focus on hematological malignancies.[12] |
| STF-118804 | NAMPT | Not explicitly stated | Not explicitly stated in provided results | Highly specific next-generation NAMPT inhibitor.[13] |
| A-1293201 | NAMPT | Not explicitly stated | 55.7 nM (PC3)[3] | Novel, orally bioavailable, non-substrate NAMPT inhibitor.[7] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| GNE-617 | NAPRT1-deficient xenografts (HT-1080, PC3, MiaPaCa-2) | Not specified | Robust efficacy, >98% in vivo NAD+ inhibition. Efficacy rescued by co-administration of nicotinic acid (NA). | [11] |
| GNE-618 | Patient-derived xenografts (sarcoma, gastric cancer) | Not specified | Efficacious in NAPRT1-proficient and -deficient models. Efficacy rescued by co-administration of NA. | [11] |
| OT-82 | High-risk pediatric ALL PDXs | Not specified | Well-tolerated, significant leukemia growth delay in 95% and disease regression in 86% of PDXs. | [12] |
| STF-118804 | Orthotopic xenograft model of ALL | Not specified | Highly efficacious in vivo, effectively depletes leukemia-initiating cells. | [13] |
Toxicity Profiles of NAMPT Inhibitors
A major challenge in the clinical development of NAMPT inhibitors has been on-target toxicities, as NAD+ is essential for the viability of healthy tissues.[14] Newer generation inhibitors are being developed to mitigate these adverse effects.
| Inhibitor | Key Dose-Limiting Toxicities | Notes on Toxicity Profile | Reference |
| FK866 | Thrombocytopenia, gastrointestinal issues | Significant side effects observed in a Phase II clinical trial for cutaneous T-cell lymphoma. | [3] |
| GMX1778 (CHS-828) | Thrombocytopenia, gastrointestinal symptoms, gastric ulcer, hyperuricemia, hypokalemia, retinal toxicity | A well-studied first-generation inhibitor with significant on-target toxicities that have limited its clinical advancement. | [10][14] |
| KPT-9274 | Not detailed in provided results | Dual inhibition of NAMPT and PAK4 may offer a different toxicity profile. | [14] |
| OT-82 | Hematopoietic and lymphoid organ toxicity | No cardiac, neurological, or retinal toxicities observed in preclinical studies in mice and non-human primates, unlike earlier NAMPT inhibitors. | [3][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
NAMPT Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.
Principle: The assay is a coupled enzymatic reaction. NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The generated NAD+ is used by a cycling enzyme mix to reduce a probe, resulting in a fluorescent or colorimetric signal that is directly proportional to NAMPT activity.[16]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a master mix containing NAMPT enzyme, NAM, PRPP, ATP, NMNAT, a cycling enzyme (e.g., alcohol dehydrogenase), and a fluorescent probe.
-
Assay Plate Setup: Add the diluted test inhibitor to the wells of a 96-well or 384-well plate. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.
-
Reaction Initiation: Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours.[17]
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 460 nm).[17]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cellular NAD+/NADH Quantification Assay
This assay measures the intracellular levels of NAD+ and NADH in cells treated with a NAMPT inhibitor.
Principle: The assay is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a fluorescent or colorimetric signal. The intensity of the signal is proportional to the amount of NAD+ and NADH in the sample. To measure NAD+ and NADH separately, samples are treated with acid or base to destroy NADH or NAD+, respectively.[18]
Protocol:
-
Sample Preparation: Harvest cells and lyse them in an extraction buffer.
-
NAD+ and NADH Separation (Optional):
-
Assay: Add the prepared samples or standards to a 96-well plate. Add the NAD cycling reagent and incubate at room temperature for 1-2 hours, protected from light.[18]
-
Measurement: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Determine the concentration of NAD+ and/or NADH in the samples by comparing the readings to a standard curve.
Cell Viability Assay (e.g., MTT or Resazurin (B115843) Assay)
This assay assesses the effect of NAMPT inhibitors on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce a substrate (e.g., MTT or resazurin) into a colored or fluorescent product. The amount of product formed is proportional to the number of viable cells.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor for a specified period (e.g., 72 hours).[20]
-
Assay Reagent Addition: Add the MTT or resazurin solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[22] Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with NAMPT inhibitors.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23]
Protocol:
-
Cell Treatment: Treat cells with the NAMPT inhibitor for the desired time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[24][25]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V- and PI-positive.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. scispace.com [scispace.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Alternative Small Molecule Inhibitors of NAMPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of alternative small molecule inhibitors targeting Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of these compounds for further investigation.
Core Mechanism of Action
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration.[1][2] Small molecule inhibitors of NAMPT competitively block the enzyme's active site, leading to the depletion of intracellular NAD+ pools.[3] This triggers a cascade of downstream effects, including ATP depletion, induction of apoptosis, and cell cycle arrest, ultimately leading to cancer cell death.[1][3]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for several alternative small molecule inhibitors of NAMPT.
Table 1: In Vitro Enzymatic and Cellular Potency of NAMPT Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| CHS-828 (GMX1778) | NAMPT | < 25 nM | 0.01 - 0.3 µM (Myeloma cell lines) | [4][5] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM (NAMPT) | 0.57 µM (786-O), 0.6 µM (Caki-1) | [6][7] |
| OT-82 | NAMPT | Not Reported | 2.89 nM (average in hematopoietic cancer cells), 13.03 nM (average in non-hematopoietic cancer cells) | [8] |
| GNE-617 | NAMPT | 5 nM | 18.9 nM (A549) | [9] |
Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Dosing | Key Outcomes | Reference(s) |
| CHS-828 | Breast Cancer (MCF-7) | 20 - 50 mg/kg/day, p.o. | Inhibited tumor growth | [10] |
| Small Cell Lung Cancer (NYH) | 20 - 50 mg/kg/day, p.o. | Caused tumor regression | [10] | |
| Neuroblastoma (SH-SY5Y) | Not Specified | Reduced tumor growth by 82% | [11] | |
| KPT-9274 | Renal Cell Carcinoma (786-O) | Not Specified | Dose-dependent inhibition of tumor growth with no apparent toxicity | [12] |
| OT-82 | Hematological Malignancies | Not Reported | Not Reported | [13] |
| This compound | Pancreatic Cancer | Not Specified | Sensitive in tumors with high MAP17 expression | [14] |
| NAPRT1-deficient tumors | Not Specified | Efficacy rescued by nicotinic acid co-treatment | [15] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of NAMPT Inhibition
Caption: General signaling pathway of NAMPT inhibition leading to cancer cell death.
Dual Inhibition of NAMPT and PAK4 by KPT-9274
Caption: Dual inhibitory action of KPT-9274 on NAMPT and PAK4 signaling pathways.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical experimental workflow for evaluating NAMPT inhibitors in a mouse xenograft model.
Experimental Protocols
NAMPT Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a small molecule inhibitor against recombinant NAMPT enzyme.
Methodology:
-
A reaction mixture is prepared containing recombinant human NAMPT, its substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in an appropriate assay buffer.[16][17]
-
The test inhibitor (e.g., CHS-828, KPT-9274) is pre-incubated with the NAMPT enzyme at various concentrations.[18]
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction produces nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[16]
-
The resulting NAD+ is used to generate a fluorescent or luminescent signal through a coupled enzymatic reaction (e.g., using alcohol dehydrogenase to reduce NAD+ to NADH, which is fluorescent).[1][16]
-
The signal is measured using a microplate reader, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[1]
Cell Viability Assay
Objective: To assess the cytotoxic effect of NAMPT inhibitors on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[19][20]
-
The cells are then treated with serial dilutions of the NAMPT inhibitor for a specified period (e.g., 72 hours).[18][19] A vehicle control (e.g., DMSO) is included.[19]
-
Cell viability is assessed using various methods:
-
Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The absorbance is read on a microplate reader.[1][19]
-
ATP Measurement (e.g., CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which correlates with the number of viable cells.[18][20]
-
-
The results are used to generate dose-response curves, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.[19]
Cellular NAD+/NADH Quantification Assay
Objective: To confirm the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ and NADH levels.
Methodology:
-
Cancer cells are seeded and treated with the NAMPT inhibitor for a specified time.[18][21]
-
Cells are lysed using an acidic extraction buffer for NAD+ or a basic extraction buffer for NADH to release intracellular metabolites.[21]
-
The lysate is then neutralized.[21]
-
The total NAD+/NADH is measured using a commercially available luminescent-based assay kit (e.g., NAD/NADH-Glo™ Assay).[18]
-
Alternatively, NAD+ levels can be quantified using liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.[21][22]
-
The NAD+ or NADH concentration is normalized to the total protein concentration of the cell lysate or the initial cell number.[21]
Apoptosis Assay
Objective: To determine if the cell death induced by NAMPT inhibitors is due to apoptosis.
Methodology:
-
Cells are treated with the NAMPT inhibitor for a defined period.
-
Apoptosis can be assessed by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent agent that stains the DNA of necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry.[23]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Western Blot Analysis: The cleavage of PARP, a hallmark of apoptosis, can be detected by Western blotting using an antibody specific to the cleaved fragment.[24]
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a NAMPT inhibitor in a living organism.
Methodology:
-
Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][25]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Mice are then randomized into treatment and control groups.[19]
-
The NAMPT inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives the vehicle.[19][25]
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²)/2.[19]
-
The body weight of the mice is monitored as an indicator of toxicity.[19]
-
The study continues until tumors in the control group reach a predetermined endpoint size or for a specified duration.[19]
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. karyopharm.com [karyopharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy of NAMPT Inhibitors in Pancreatic Cancer After Stratification by MAP17 (PDZK1IP1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. netrf.org [netrf.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Validating GNE-617 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GNE-617, a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). We will explore this compound's performance in context with other known NAMPT inhibitors and provide detailed experimental protocols to support your research.
Introduction to this compound and its Target: NAMPT
This compound is a small molecule inhibitor that targets NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] This pathway is critical for cellular metabolism, DNA repair, and cell survival, particularly in cancer cells which exhibit heightened dependence on NAD+.[3][4] By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to an energy crisis and ultimately, cancer cell death.[1][5] Validating that this compound effectively engages with its intracellular target, NAMPT, is a crucial step in preclinical drug development.
Comparative Performance of NAMPT Inhibitors
This section provides a summary of the in vitro inhibitory and cytotoxic activities of this compound in comparison to other well-characterized NAMPT inhibitors.
Table 1: In Vitro NAMPT Inhibition and Cytotoxicity
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (nM) | Reference(s) |
| This compound | NAMPT | 5 | HCT116 | 5.2 | [1][6] |
| HT-1080 | 2.1 | [7] | |||
| PC3 | 2.7 | [7] | |||
| MiaPaCa2 | 7.4 | [7] | |||
| CHS-828 (GMX1778) | NAMPT | < 25 | HCT116 | 2.3 | [1] |
| FK866 | NAMPT | ~3 | HCT116 | ~1 | [8] |
| OT-82 | NAMPT | Not Reported | Hematopoietic cell lines | 2.89 ± 0.47 | [9] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity in a biochemical assay. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular assay, such as cell viability.
Key Experimental Protocols for Target Engagement Validation
Validating the on-target activity of this compound in cells involves a multi-faceted approach. Here, we detail the methodologies for key experiments.
Measurement of Intracellular NAD+ Levels
A direct and crucial method to confirm NAMPT inhibition is to measure the downstream effect on its product, NAD+. A significant reduction in intracellular NAD+ levels following this compound treatment is a primary indicator of target engagement.[10]
Methodology: LC-MS/MS
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or other NAMPT inhibitors for a specified time course (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: Aspirate media and wash cells with ice-cold PBS. Add a pre-chilled extraction solution (e.g., 80% methanol) and incubate at -80°C for 15 minutes.
-
Sample Preparation: Scrape the cells and collect the extract. Centrifuge at high speed to pellet debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify NAD+ levels.[11]
-
Data Normalization: Normalize the NAD+ levels to total protein concentration or cell number for each sample.
NMN Rescue Experiment
To confirm that the cytotoxic effects of this compound are specifically due to NAMPT inhibition, a rescue experiment using nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, can be performed.[3][12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a concentration of this compound that is known to reduce cell viability (e.g., 5-10 times the EC50). In a parallel set of wells, co-treat cells with this compound and a high concentration of NMN (e.g., 100 µM).
-
Incubation: Incubate the cells for a period that is sufficient to observe a cytotoxic effect (typically 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® or MTT.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NMN. A reversal of the cytotoxic effect in the presence of NMN indicates on-target activity.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[13][14] This method has been used to confirm target engagement for NAMPT inhibitors and to understand discrepancies between biochemical and cellular activities.[15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of NAMPT by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble NAMPT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that quantitatively measures compound binding to a target protein.[16][17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.
Methodology:
-
Cell Line Generation: Create a cell line that expresses NAMPT fused to NanoLuc® luciferase.
-
Assay Principle: In the absence of a competing compound, the binding of the fluorescent tracer to the NAMPT-NanoLuc® fusion protein results in a high BRET signal.
-
Competition Assay: When cells are treated with a test compound like this compound, it competes with the tracer for binding to NAMPT. This competition leads to a decrease in the BRET signal in a dose-dependent manner.
-
Data Analysis: The IC50 value for the displacement of the tracer by the compound can be determined, providing a quantitative measure of target engagement in living cells.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
NAMPT Signaling Pathway and Inhibition by this compound.
Experimental workflow for validating this compound target engagement.
Logical flow of an NMN rescue experiment.
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide has provided a comparative overview of this compound's performance against other NAMPT inhibitors and detailed key experimental protocols for confirming its on-target activity. By employing a combination of methods, including the measurement of intracellular NAD+ levels, NMN rescue experiments, CETSA, and NanoBRET assays, researchers can robustly validate the cellular target engagement of this compound and advance our understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. apexbt.com [apexbt.com]
- 8. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. news-medical.net [news-medical.net]
GNE-617 Rescue Strategies: A Comparative Analysis of Nicotinamide and Nicotinic Acid Supplementation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nicotinamide (B372718) and nicotinic acid as rescue agents in experiments involving the potent NAMPT inhibitor, Gne-617. The information presented is supported by experimental data to aid in the design and interpretation of studies related to NAD+ metabolism and cancer therapeutics.
This compound is a highly specific and potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway for survival.[3][4][5] This mechanism has positioned NAMPT inhibitors like this compound as promising anti-cancer agents.[6]
Rescue experiments utilizing nicotinamide (NAM) and nicotinic acid (NA) are crucial for elucidating the on-target effects of this compound and for developing strategies to mitigate potential toxicities in normal tissues.[3][7] These experiments leverage the existence of an alternative NAD+ synthesis pathway, the Preiss-Handler pathway, which uses nicotinic acid as a precursor and is dependent on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).[8][9]
Comparative Efficacy of Nicotinamide vs. Nicotinic Acid in this compound Rescue
The effectiveness of nicotinamide and nicotinic acid in rescuing the cytotoxic effects of this compound is highly dependent on the cellular context, particularly the expression and activity of NAPRT1.
In Vitro Studies:
In cell culture models, nicotinamide has demonstrated a more consistent ability to rescue cells from this compound-induced viability loss compared to nicotinic acid.[10] Co-administration of NAM with this compound has been shown to protect cancer cell lines from significant depletion of ATP and loss of viability.[10] Conversely, the rescue effect of nicotinic acid in vitro is largely restricted to cell lines that are proficient in NAPRT1.[11] In NAPRT1-deficient cell lines, nicotinic acid does not effectively protect against NAMPT inhibition.[8][10]
In Vivo Studies:
Interestingly, the rescue dynamics observed in vivo differ significantly from in vitro findings. In xenograft models of NAPRT1-deficient tumors, co-administration of nicotinic acid with this compound surprisingly reversed the anti-tumor efficacy of the NAMPT inhibitor.[8][9][10] This in vivo rescue is attributed to the host's (e.g., mouse) liver metabolizing nicotinic acid, leading to increased circulating levels of metabolites that the tumor can then utilize to replenish its NAD+ pools, thereby sustaining growth despite NAMPT inhibition.[10]
Similarly, co-administration of nicotinamide with this compound also leads to a rescue of in vivo efficacy.[10] This is accompanied by a modest but significant increase in tumor NAD+ and NAM levels.[10] These findings suggest that even a partial restoration of the NAD+ pool is sufficient to overcome the anti-proliferative effects of this compound in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative findings from rescue experiments involving this compound.
| In Vitro Rescue | Cell Line | This compound Treatment | Rescue Agent | Outcome | Reference |
| ATP Levels | PC3, MiaPaCa-2 | This compound | Nicotinamide | Significant protection from ATP depletion | [10] |
| Cell Viability | PC3, MiaPaCa-2 | This compound | Nicotinamide | Remarkable protection from loss of viability | [10] |
| Cell Viability | NAPRT1-deficient cell lines | This compound | Nicotinic Acid | No effective rescue | [8][10] |
| Cell Viability | NAPRT1-proficient cell lines | This compound | Nicotinic Acid (10 µM) | Complete rescue | [2] |
| In Vivo Rescue | Tumor Model | This compound Treatment | Rescue Agent | Outcome | Reference |
| Tumor Growth Inhibition | NAPRT1-deficient xenografts (HT-1080, PC3, MiaPaCa-2) | This compound | Nicotinic Acid | Reversal of anti-tumor efficacy | [8][10] |
| Tumor NAD+ Levels | NAPRT1-deficient xenografts | This compound + Nicotinic Acid | Nicotinic Acid | Modest increase | [10] |
| Tumor NAM Levels | NAPRT1-deficient xenografts | This compound + Nicotinic Acid | Nicotinic Acid | Modest increase | [10] |
| Tumor Growth Inhibition | PC3 xenograft | This compound | Nicotinamide | Rescue of anti-tumor effects | [12] |
| Tumor NAD+ Levels | PC3 xenograft | This compound + Nicotinamide | Nicotinamide | Modest but significant increase | [10] |
| Tumor NAM Levels | PC3 xenograft | This compound + Nicotinamide | Nicotinamide | Modest but significant increase | [10] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways involved in NAD+ biosynthesis and the general workflow of a this compound rescue experiment.
NAD+ Biosynthesis Pathways
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Specificity of Gne-617 compared to other metabolic inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gne-617, a potent and selective nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, with other well-characterized metabolic inhibitors targeting the same pathway. The following sections detail the specificity, potency, and mechanism of action of this compound in relation to other NAMPT inhibitors such as FK866 and CHS-828 (also known as GMX1778), supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
This compound is a competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[1][2] NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT pathway for NAD+ regeneration, making it a key therapeutic target.[3][4]
By inhibiting NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels, triggering an energy crisis and inducing cell death in cancer cells.[2][5] While this compound is described as a potent and selective NAMPT inhibitor, publicly available, head-to-head comparative data from broad kinase selectivity panels (kinome scans) against other NAMPT inhibitors is limited. Such data would provide a more complete picture of its off-target effects. The primary mechanism of toxicity for NAMPT inhibitors is on-target, affecting highly metabolic normal tissues, with thrombocytopenia being a significant dose-limiting toxicity observed in clinical trials of other NAMPT inhibitors.[3][6]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other notable NAMPT inhibitors. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Table 1: Biochemical Potency Against NAMPT
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | NAMPT | 5 | [2][5] |
| FK866 | NAMPT | ~0.3 - 1.6 | [1] |
| CHS-828 (GMX1778) | NAMPT | < 25 | [7] |
| OT-82 | NAMPT | Not explicitly stated in reviewed sources | [3][4] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Cellular Potency in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| This compound | HCT116 | Colorectal Carcinoma | ~2 | [2] |
| HT1080 | Fibrosarcoma | 2.1 | [2] | |
| PC3 | Prostate Cancer | 2.7 | [2] | |
| U251 | Glioblastoma | 1.8 | [2] | |
| MiaPaCa2 | Pancreatic Cancer | 7.4 | [2] | |
| FK866 | HCT116 | Colorectal Carcinoma | 10.6 | [8] |
| CHS-828 (GMX1778) | HCT116 | Colorectal Carcinoma | 2.3 | [8] |
| OT-82 | Hematological Malignancies (average) | Leukemia/Lymphoma | 2.89 | [3][4] |
| Non-hematological Tumors (average) | Solid Tumors | 13.03 | [3][4] |
EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. In this context, it typically refers to the concentration required to reduce cell viability by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approach to evaluating NAMPT inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: NAMPT inhibition by this compound blocks the NAD+ salvage pathway.
Caption: A typical workflow for preclinical evaluation of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NAMPT Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against purified NAMPT enzyme.
Principle: The activity of NAMPT is measured in a coupled enzymatic reaction. NAMPT produces nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to produce a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
A suitable dehydrogenase (e.g., alcohol dehydrogenase) and its substrate (e.g., ethanol)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compounds (this compound, FK866, CHS-828) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 384-well plate, add the assay buffer, NAMPT enzyme, and the test compound dilutions. Include controls with DMSO only (vehicle control) and without enzyme (background).
-
Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mix containing NAM, PRPP, ATP, NMNAT, the dehydrogenase, and its substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence or absorbance using a plate reader.
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on the viability of cancer cell lines.
Principle: Cell viability is assessed using a metabolic assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT1080, PC3)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with the compound dilutions. Include wells with DMSO only as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Intracellular NAD+ Measurement
Objective: To quantify the effect of NAMPT inhibitors on intracellular NAD+ levels.
Principle: NAD+ levels in cell lysates are measured using a specific NAD/NADH assay kit, which utilizes a cycling reaction to amplify the signal.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
NAD/NADH-Glo™ Assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells according to the assay kit protocol to extract NAD+.
-
Add the NAD/NADH-Glo™ detection reagent to the lysates.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Measure the luminescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration in each well, determined by a separate protein quantification assay (e.g., BCA assay).
-
Plot the normalized NAD+ levels against the inhibitor concentration to determine the dose-dependent effect.
Conclusion
This compound is a highly potent inhibitor of NAMPT, demonstrating low nanomolar efficacy in both biochemical and cellular assays across a range of cancer cell lines.[2][5] Its mechanism of action, centered on the depletion of the critical metabolite NAD+, makes it a promising candidate for cancer therapy. While its selectivity for NAMPT is a key feature, a comprehensive understanding of its off-target profile through broader kinase screening would be beneficial for a complete comparative assessment against other metabolic inhibitors. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of this compound and other novel NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
Cross-Validating GNE-617 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) by GNE-617 with genetic knockdown approaches. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying pathways, this document aims to facilitate a deeper understanding of NAMPT as a therapeutic target and the cross-validation of findings between small molecule inhibitors and genetic models.
Introduction
This compound is a potent and selective inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3][4] NAD+ is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and signaling.[5] Cancer cells, with their high metabolic and proliferative rates, often exhibit an increased dependence on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive target for cancer therapy.[5]
Genetic models, such as those employing small interfering RNA (siRNA) to knock down NAMPT expression, provide a valuable tool for target validation. Comparing the phenotypic outcomes of pharmacological inhibition with this compound to those of genetic NAMPT knockdown allows for a robust assessment of on-target effects and strengthens the rationale for therapeutic development. This guide cross-validates the findings from this compound studies with data from genetic models, highlighting the concordance between these two orthogonal approaches.
Data Presentation: Pharmacological vs. Genetic Inhibition of NAMPT
The following tables summarize quantitative data from studies evaluating the effects of this compound and NAMPT siRNA on cancer cell lines.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | NAPRT1 Status | This compound EC50 (NAD+ Depletion, nM) | This compound EC50 (ATP Depletion, nM) | This compound EC50 (Viability, nM) |
| HCT-116 | Colorectal | Proficient | 4.69 | 9.35 | 5.98 |
| Colo205 | Colorectal | Proficient | 1.23 | 4.56 | 3.45 |
| Calu6 | Lung | Proficient | 2.54 | 5.12 | 4.11 |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 0.87 | 3.21 | 2.43 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.02 | 3.88 | 2.98 |
Data extracted from a study by O'Brien et al.[1]
Table 2: Comparison of NAMPT Inhibition by this compound and siRNA
| Model | Treatment | Key Finding | Reference |
| Pancreatic Cancer Cells | NAMPT siRNA | Reduction in cellular NAD+ levels | [6] |
| Pancreatic Cancer Cells | FK866 (NAMPT inhibitor) | Reduction in cellular NAD+ levels | [6] |
| Salvage-Dependent Cancer Cells | siNAMPT | Induces cell death | [7] |
| Salvage-Dependent Cancer Cells | FK866 (NAMPT inhibitor) | Induces cell death | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assays
a) CyQUANT® Direct Cell Proliferation Assay:
-
Principle: Measures the nucleic acid content of live cells as an indicator of cell number.
-
Protocol:
-
Plate cells in a 96-well plate to achieve 30-40% confluency on the day of treatment.
-
Add a nine-point dose titration of this compound to the cells.
-
Incubate for 96 hours under standard cell culture conditions.
-
Add the CyQUANT® reagent directly to the cell culture medium.
-
Incubate for 1 hour at 37°C.
-
Measure fluorescence using a microplate reader with appropriate filters.[1]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures ATP levels as an indicator of metabolically active cells.
-
Protocol:
-
Follow steps 1-3 of the CyQUANT® assay.
-
Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well at a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[1]
-
NAD+ Measurement by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of NAD+ in biological samples.[8][9][10][11][12]
-
Protocol:
-
Sample Preparation:
-
For cells: Wash cells with ice-cold PBS, then lyse with a suitable extraction buffer (e.g., methanol/water mixture).
-
For tissues: Homogenize flash-frozen tumor samples in an appropriate extraction solvent.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase or HILIC column.
-
Use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol) to separate NAD+ from other metabolites.[8]
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for NAD+ (e.g., m/z 664 → 136) for quantification.[10]
-
-
In Vivo Xenograft Studies
-
Principle: Evaluate the anti-tumor efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice.[13][14]
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.[13]
-
Drug Administration:
-
Efficacy Assessment:
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and pharmacodynamic analysis (e.g., NAD+ levels).[13]
-
-
NAMPT Knockdown using siRNA
-
Principle: Small interfering RNA (siRNA) molecules are used to specifically target and degrade NAMPT mRNA, leading to reduced protein expression.
-
Protocol:
-
Transfect cancer cells with NAMPT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
After 24 hours, replate the cells for subsequent assays.
-
Harvest cells at a later time point (e.g., 72 hours post-transfection) to confirm NAMPT protein knockdown by immunoblotting.
-
Measure downstream effects, such as cellular NAD+ levels, at an appropriate time point (e.g., 48 hours after replating).[6]
-
Mandatory Visualizations
Signaling Pathway
Caption: NAD+ biosynthesis pathways and points of inhibition.
Experimental Workflow
Caption: Workflow for cross-validating this compound with genetic models.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GNE-617: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the potent NAMPT inhibitor, GNE-617, to ensure a safe laboratory environment and regulatory compliance.
This compound is a highly potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), demonstrating significant antiproliferative and cytotoxic effects across various cancer cell lines.[1][2][3] Due to its cytotoxic nature, proper disposal of this compound and any contaminated materials is crucial to prevent harm to personnel and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 427.42 g/mol |
| Formula | C₂₁H₁₅F₂N₃O₃S |
| CAS Number | 1362154-70-8 |
| IC₅₀ (NAMPT) | 5 nM |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥21.35 mg/mL) and DMF (20 mg/mL)[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[1][2] |
Experimental Protocols: Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
Before handling this compound or its waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (butyl rubber or double-gloving with nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
Proper segregation of waste at the point of generation is critical.[4] All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, vials, and any other disposable materials.
-
Liquid Waste: This includes unused this compound solutions (typically in DMSO), and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3. Containerization and Labeling:
-
Solid Cytotoxic Waste: Place in a leak-proof, puncture-resistant container clearly labeled "Cytotoxic Waste" or "Hazardous Waste - Chemotherapy."[4][5] These containers are often color-coded, typically purple or yellow.[5]
-
Liquid Cytotoxic Waste: Collect in a compatible, sealed, and leak-proof container. If this compound is in a DMSO solution, it should be collected with other organic solvent waste.[6] The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound, DMSO), and the associated hazards (e.g., "Toxic," "Cytotoxic"). Do not dispose of DMSO solutions down the sink.
-
Empty Containers: Containers that held this compound should be treated as hazardous waste. To render a container "RCRA empty," all contents must be removed, and no more than 3% by weight of the total capacity of the container can remain.[7] For acutely toxic P-listed wastes, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
4. Storage of Waste:
Store cytotoxic waste in a designated and secure satellite accumulation area away from general laboratory traffic.[2] Ensure that incompatible wastes are not stored together.[2]
5. Final Disposal:
The standard and required method for the disposal of cytotoxic waste is high-temperature incineration.[5] This process ensures the complete destruction of the hazardous compounds.[5]
-
Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.[8]
6. Spill Management:
In the event of a this compound spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area with a suitable decontaminating solution. All materials used for spill cleanup must be disposed of as cytotoxic waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. benchchem.com [benchchem.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Information for Handling GNE-617
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of GNE-617, a potent and selective inhibitor of nicotinamide (B372718) phosphorosyltransferase (NAMPT). Given the absence of a publicly available Safety Data Sheet (SDS), the following recommendations are based on the compound's known biological activity, general best practices for handling potent small molecule inhibitors, and available chemical property data.
Immediate Safety Precautions
This compound is a highly potent, biologically active compound intended for research use only. Direct contact should be avoided. All personnel must be trained in the proper handling of potent compounds before commencing work.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, whether in solid or solution form:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be splash-proof and provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Should be fully buttoned and have elastic cuffs. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensure safety and experimental integrity.
Experimental workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: this compound powder should be stored at -20°C for long-term stability.[1][2] Solutions in DMSO can be stored at -80°C for up to a year.[2]
-
Preparation of Stock Solutions:
-
All handling of the solid compound must be conducted in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
This compound is soluble in DMSO at concentrations of ≥21.35 mg/mL.[3] It is insoluble in water and ethanol.[3]
-
For challenging dissolutions, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.[3]
-
-
Experimental Use:
-
When diluting stock solutions, be mindful of the final DMSO concentration in your experimental system, as it can have off-target effects.
-
Always use appropriate PPE during experimental procedures.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then collect into a sealed container for hazardous waste.
-
For liquid spills, absorb with a suitable inert material and collect into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused this compound powder, contaminated vials, pipette tips, gloves, and other disposable labware. These should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions of this compound and contaminated media or buffers should be collected in a dedicated, labeled container for liquid hazardous chemical waste. Do not pour any this compound waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
This compound: Quantitative Data
| Property | Value |
| Molecular Weight | 427.42 g/mol [3] |
| Molecular Formula | C₂₁H₁₅F₂N₃O₃S[3] |
| CAS Number | 1362154-70-8[3] |
| Appearance | White to off-white solid[1] |
| Storage (Powder) | -20°C[1][2] |
| Storage (in DMSO) | -80°C[1][2] |
| Solubility | Concentration |
| DMSO | ≥21.35 mg/mL[3] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
Mechanism of Action: NAMPT Inhibition
This compound is a potent inhibitor of nicotinamide phosphorosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3] By inhibiting NAMPT, this compound depletes cellular NAD+ levels, which is critical for various cellular processes, including energy metabolism and DNA repair. This depletion of NAD+ leads to cell death, particularly in cancer cells that have a high demand for this coenzyme.
Signaling pathway of NAMPT and inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
